molecular formula C5H3N2NaO3 B1396176 Sodium 6-hydroxypyrazine-2-carboxylate CAS No. 1314975-91-1

Sodium 6-hydroxypyrazine-2-carboxylate

Cat. No.: B1396176
CAS No.: 1314975-91-1
M. Wt: 162.08 g/mol
InChI Key: VJVZDRJZUOTQHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-hydroxypyrazine-2-carboxylate is a useful research compound. Its molecular formula is C5H3N2NaO3 and its molecular weight is 162.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;6-oxo-1H-pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.Na/c8-4-2-6-1-3(7-4)5(9)10;/h1-2H,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZDRJZUOTQHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314975-91-1
Record name sodium 6-hydroxypyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Synthesis of Favipiravir: A Technical Guide Focused on the Sodium 6-hydroxypyrazine-2-carboxylate Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis of the antiviral agent favipiravir, with a specific focus on the strategic use of sodium 6-hydroxypyrazine-2-carboxylate as a key precursor. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences, offering detailed experimental insights, mechanistic considerations, and a framework for process optimization.

Introduction: The Imperative for Efficient Favipiravir Synthesis

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase. The global health landscape underscores the critical need for robust, scalable, and economically viable synthetic routes to such crucial medications. While various synthetic pathways to favipiravir have been explored, those commencing from readily available pyrazine derivatives offer distinct advantages in terms of cost and efficiency. This guide elucidates a well-established four-step synthesis commencing from 3-hydroxypyrazine-2-carboxylic acid, the protonated form of this compound, highlighting the chemical transformations and critical process parameters that underpin this important manufacturing route.[2][3]

The Precursor: this compound - A Profile

This compound is a pivotal starting material for a prominent favipiravir synthesis pathway. Its structure, comprising a pyrazine ring substituted with a hydroxyl group and a sodium carboxylate, provides the foundational scaffold for the subsequent chemical modifications.

Physicochemical Properties (Predicted and Reported for the Acid Form)

PropertyValueSource
Molecular FormulaC₅H₃N₂NaO₃-
Molecular Weight162.08 g/mol PubChem
AppearanceWhite to off-white solid (predicted)-
SolubilitySoluble in water (predicted for salt)[4]
pKa (of carboxylic acid)~2-3 (estimated)-

Note: Comprehensive experimental data for this compound is not extensively available in public literature. Researchers are encouraged to perform full characterization, including NMR, IR, and elemental analysis, to establish a definitive quality profile.

A Note on the Use of the Sodium Salt vs. the Free Acid:

While many literature procedures commence with 3-hydroxypyrazine-2-carboxylic acid, the use of its sodium salt can offer advantages in certain contexts.[5] The sodium salt may exhibit enhanced stability and handling characteristics. In aqueous or protic media, the salt will readily protonate to the carboxylic acid, which is the active species in the initial amidation step. For the purposes of the following synthetic discussion, we will refer to the starting material as 3-hydroxypyrazine-2-carboxylic acid, with the understanding that its sodium salt is a direct and viable precursor.

The Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient

The conversion of 3-hydroxypyrazine-2-carboxylic acid to favipiravir is a well-documented four-step process involving amidation, nitration, reduction, and fluorination.[2][3] This section provides a detailed examination of each transformation, including mechanistic insights and step-by-step protocols derived from established literature.

Favipiravir_Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Fluorination (Balz-Schiemann Reaction) A This compound / 3-Hydroxypyrazine-2-carboxylic Acid B 3-Hydroxypyrazine-2-carboxamide A->B Amidation C 3-Hydroxy-6-nitropyrazine-2-carboxamide B->C Nitration D 6-Amino-3-hydroxypyrazine-2-carboxamide C->D Reduction E Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) D->E Fluorination

Figure 1: The four-step synthesis of Favipiravir.

Step 1: Amidation of 3-Hydroxypyrazine-2-carboxylic Acid

The initial step involves the conversion of the carboxylic acid functionality to a primary amide. This transformation is crucial for the subsequent electronic modulation of the pyrazine ring, facilitating the regioselective nitration in the next step.

Causality Behind Experimental Choices:

The choice of amidation agent and reaction conditions is critical to achieving a high yield and purity of 3-hydroxypyrazine-2-carboxamide. Direct amidation using ammonia can be challenging. A common and effective strategy involves a two-step process: esterification of the carboxylic acid followed by aminolysis of the resulting ester.[6] Alternatively, coupling agents such as 1,1'-carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid for direct reaction with an ammonia source.[6]

Experimental Protocol: Amidation via Esterification-Aminolysis

  • Esterification:

    • Suspend 3-hydroxypyrazine-2-carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the methyl ester with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Aminolysis:

    • Dissolve the crude methyl ester in a suitable solvent (e.g., methanol).

    • Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or use a concentrated aqueous ammonia solution.

    • Seal the reaction vessel and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 3-hydroxypyrazine-2-carboxamide, which can be purified by recrystallization.

Step 2: Nitration of 3-Hydroxypyrazine-2-carboxamide

This electrophilic aromatic substitution introduces a nitro group at the C6 position of the pyrazine ring. The hydroxyl group at C3 is an activating, ortho-para directing group, while the carboxamide group at C2 is a deactivating, meta-directing group. The net electronic effect favors nitration at the C6 position.

Causality Behind Experimental Choices:

The nitrating agent and reaction conditions must be carefully controlled to achieve selective mononitration and avoid side reactions. A mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid (e.g., sulfuric acid) is a common and effective nitrating system.[7] The temperature of the reaction is a critical parameter to control the rate of reaction and minimize the formation of impurities.

Experimental Protocol: Optimized Nitration [7]

  • To a stirred solution of 3-hydroxypyrazine-2-carboxamide in concentrated sulfuric acid, cooled in an ice bath, add potassium nitrate portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for a specified period (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-hydroxy-6-nitropyrazine-2-carboxamide.

Step 3: Reduction of 3-Hydroxy-6-nitropyrazine-2-carboxamide

The nitro group is reduced to a primary amine, yielding 6-amino-3-hydroxypyrazine-2-carboxamide. This amino group is the precursor for the final fluorination step.

Causality Behind Experimental Choices:

Various reducing agents can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, metal-acid systems such as iron in acetic acid can be used.[8] The choice of reducing agent can be influenced by factors such as cost, scalability, and functional group tolerance.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 3-hydroxy-6-nitropyrazine-2-carboxamide in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-3-hydroxypyrazine-2-carboxamide, which may be used in the next step without further purification or can be purified by recrystallization.

Step 4: Fluorination of 6-Amino-3-hydroxypyrazine-2-carboxamide via the Balz-Schiemann Reaction

The final step involves the conversion of the amino group to a fluorine atom. The Balz-Schiemann reaction is a classic and reliable method for this transformation.[8] It proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.

Causality Behind Experimental Choices:

The Balz-Schiemann reaction requires careful control of temperature during both the diazotization and the decomposition steps to ensure a good yield and to manage the potential hazards associated with diazonium salts. The choice of solvent and the method of decomposition (thermal or photochemical) can influence the outcome of the reaction.

Balz_Schiemann cluster_0 Diazotization cluster_1 Decomposition A 6-Amino-3-hydroxypyrazine-2-carboxamide B Diazonium Tetrafluoroborate Intermediate A->B NaNO₂, HBF₄ C Favipiravir B->C Heat (Δ)

Figure 2: The Balz-Schiemann Reaction Mechanism.

Experimental Protocol: Balz-Schiemann Fluorination [8]

  • Diazotization:

    • Suspend 6-amino-3-hydroxypyrazine-2-carboxamide in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

    • Stir the mixture for a specified time at low temperature to ensure complete formation of the diazonium salt.

    • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).

  • Decomposition:

    • Carefully dry the isolated diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

    • Gently heat the dry diazonium salt in a suitable high-boiling inert solvent (e.g., xylene or dichlorobenzene) or as a solid (with extreme caution) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with an appropriate organic solvent.

    • Wash the organic layer with an aqueous base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude favipiravir by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling Considerations

Throughout the synthesis of favipiravir, it is imperative to adhere to strict safety protocols. Many of the reagents and intermediates are hazardous.

Compound/ReagentKey HazardsRecommended Precautions
Concentrated Acids (H₂SO₄)Corrosive, causes severe burns.Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
Nitrating Agents (KNO₃/H₂SO₄)Strong oxidizing agents, can cause fire or explosion. Reactions can be highly exothermic.Controlled addition of reagents, temperature monitoring, and use of a blast shield are essential.[9]
3-Hydroxy-6-nitropyrazine-2-carboxamidePotentially toxic and irritant.Handle with gloves and safety glasses in a fume hood.
Palladium on Carbon (Pd/C)Flammable when dry, pyrophoric.Handle as a slurry in a solvent. Avoid exposure to air when dry.
Hydrogen GasHighly flammable and explosive.Use in a well-ventilated area, away from ignition sources. Employ appropriate hydrogenation equipment.
Diazonium SaltsPotentially explosive when dry. Handle with extreme caution. Avoid friction, shock, and heat. It is often preferable to use them in situ or as a wet cake.[10]
Tetrafluoroboric Acid (HBF₄)Corrosive and toxic.Handle with appropriate PPE in a fume hood.
FavipiravirHarmful if swallowed or inhaled. Causes skin and eye irritation.[11]Wear gloves, safety glasses, and a respirator when handling the final product.[12]

Conclusion and Future Perspectives

The synthetic route to favipiravir starting from this compound or its acidic form represents a viable and well-trodden path for the production of this critical antiviral agent. The four-step sequence of amidation, nitration, reduction, and fluorination is chemically robust. However, there remains significant scope for process optimization to enhance overall yield, reduce cycle times, and improve the environmental footprint of the synthesis.

Future research in this area should focus on several key aspects:

  • Detailed Characterization of the Starting Material: A comprehensive analytical profile of this compound is needed to establish robust quality control parameters.

  • Greener Chemistry Approaches: The development of catalytic and more environmentally benign reagents for each of the synthetic steps would be highly beneficial. For instance, exploring alternative, non-explosive methods for the final fluorination step would be a significant advancement.

  • Continuous Flow Synthesis: The implementation of continuous flow technologies could offer significant advantages in terms of safety, consistency, and scalability for the production of favipiravir and its intermediates.

By building upon the foundational chemistry outlined in this guide and embracing innovative process development strategies, the scientific community can continue to ensure a reliable and efficient supply of favipiravir to meet global health needs.

References

  • Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.
  • Titova, E. V., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia), 8(3), 384-395.
  • PubMed. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Karataş, H., Hanashalshahaby, E. H. A., Catal, U., Butun, Y. E., Kurt, E., Gursel, S., ... & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76(4), 2269-2276.
  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
  • Google Patents. (n.d.). Favipiravir intermediate and synthesis method of favipiravir.
  • University of Thi-Qar. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC advances, 11(61), 38651-38658.
  • Mohy El Dine, T., Sadek, O., Gras, E., & Perrin, D. M. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. Chemistry–A European Journal, 24(59), 15822-15826.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FAVIPIRAVIR. Retrieved from [Link]

  • NPTEL. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(11), 2157.
  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. Chemical Science Transactions, 4(4), 1149-1155.
  • PubChem. (n.d.). 6-Fluoro-pyrazine-2-carboxylic acid amide. Retrieved from [Link]

  • ResearchGate. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

  • Frizelle, D., & Corrigan, O. I. (2001). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International journal of pharmaceutics, 223(1-2), 159–168.

Sources

Methodological & Application

Application Notes & Protocols: Sodium 6-Hydroxypyrazine-2-carboxylate and its Analogs as Versatile Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the coordination chemistry of 6-hydroxypyrazine-2-carboxylic acid and its corresponding sodium salt, sodium 6-hydroxypyrazine-2-carboxylate. While direct literature on the coordination complexes of this specific sodium salt is nascent, this document establishes a robust framework based on the well-documented chemistry of analogous pyrazine carboxylate ligands. By exploring the synthesis of the parent ligand, detailing protocols for the formation of its coordination compounds, and outlining advanced characterization techniques, this guide serves as an essential resource for researchers, medicinal chemists, and materials scientists. It provides both the theoretical underpinnings and practical methodologies for harnessing the potential of these ligands in the development of novel materials and therapeutic agents.

Introduction: The Chemical Versatility of Pyrazine-Based Ligands

Pyrazine derivatives are a cornerstone in the design of functional coordination compounds. The inherent properties of the pyrazine ring—its aromaticity, the presence of two nitrogen atoms for metal coordination, and its ability to act as a bridging ligand—make it an attractive scaffold for constructing diverse metal-organic architectures.[1][2] The introduction of functional groups, such as hydroxyl (-OH) and carboxylate (-COO⁻), significantly enhances the coordination versatility of the pyrazine core. Specifically, the 6-hydroxypyrazine-2-carboxylate ligand offers multiple coordination sites: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate and hydroxyl groups. This multi-modal coordination capability allows for the formation of stable chelate rings with a single metal center or the bridging of multiple metal centers to create one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[2]

The interplay between the hydroxyl and carboxylate moieties can also influence the electronic properties of the resulting complexes, making them promising candidates for applications in catalysis, sensing, and medicine. For instance, the deprotonation of the hydroxyl group can provide an additional anionic oxygen donor, further stabilizing the metal-ligand bond and influencing the overall charge and solubility of the complex.

Ligand Synthesis: Preparation of 6-Hydroxypyrazine-2-carboxylic Acid

A reliable supply of the ligand is paramount for any study in coordination chemistry. While various synthetic routes to hydroxypyrazines exist, a common and adaptable method is the Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.

Protocol 2.1: Synthesis of 6-Hydroxypyrazine-2-carboxylic Acid

This protocol is adapted from established methods for pyrazine synthesis.

Materials:

  • Glyoxylic acid

  • 2-Aminoacetamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Diatomaceous earth

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the α-aminoamide solution: In a cooled, stirred vessel, dissolve 2-aminoacetamide hydrochloride in deionized water.

  • Preparation of the dicarbonyl solution: In a separate vessel, prepare an aqueous solution of glyoxylic acid.

  • Condensation Reaction: Slowly add the glyoxylic acid solution to the 2-aminoacetamide hydrochloride solution while maintaining the temperature below 10°C.

  • Basification: Gradually add a solution of sodium hydroxide to the reaction mixture, ensuring the temperature remains low. The pH should be carefully monitored and adjusted to be alkaline.

  • Reaction Progression: Allow the reaction to stir at a low temperature for several hours, followed by a gradual warming to room temperature.

  • Acidification and Isolation: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude 6-hydroxypyrazine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, after treatment with activated carbon to remove colored impurities.

Causality of Experimental Choices:

  • Low Temperature: The initial condensation and basification steps are performed at low temperatures to control the exothermic reaction and prevent side product formation.

  • pH Control: Careful control of the pH is crucial for both the condensation reaction and the final precipitation of the product.

Protocol 2.2: Preparation of this compound

Materials:

  • 6-Hydroxypyrazine-2-carboxylic acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Dissolve the purified 6-hydroxypyrazine-2-carboxylic acid in a minimal amount of deionized water.

  • Stoichiometrically add a solution of sodium hydroxide or sodium bicarbonate to neutralize the carboxylic acid. Effervescence will be observed if bicarbonate is used.

  • The resulting solution of this compound can be used directly for the synthesis of coordination complexes or the salt can be isolated by evaporation of the solvent.

Synthesis of Coordination Complexes

The synthesis of coordination compounds with 6-hydroxypyrazine-2-carboxylate can be achieved through various methods, with solvothermal and hydrothermal techniques being particularly effective for obtaining crystalline materials suitable for single-crystal X-ray diffraction.

Protocol 3.1: General Hydrothermal Synthesis of a Metal-Organic Framework

Materials:

  • This compound

  • A transition metal salt (e.g., Copper(II) acetate, Zinc(II) nitrate, Manganese(II) chloride)

  • A suitable solvent (e.g., deionized water, ethanol, dimethylformamide (DMF), or a mixture)

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve this compound in the chosen solvent.

  • In a separate container, dissolve the metal salt in the same solvent.

  • Combine the two solutions in the autoclave. The molar ratio of ligand to metal can be varied to target different coordination environments.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 100-180°C) for a defined period (usually 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer can be collected by filtration, washed with the solvent, and dried.

Self-Validating System:

  • The formation of a crystalline product is the primary indicator of a successful synthesis. The crystallinity can be initially assessed by visual inspection and confirmed by powder X-ray diffraction (PXRD).

  • The color of the product can also be indicative of the coordination of the metal ion. For example, copper(II) complexes are often blue or green.

Advanced Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of coordination compounds.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the ligand to the metal center. The key vibrational bands to monitor are the carboxylate (COO⁻) stretches. Upon coordination, the asymmetric and symmetric stretching frequencies of the carboxylate group will shift compared to the free ligand. The position and separation of these bands can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate bridging, or bidentate chelating).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the pyrazine ring protons and carbons upon coordination can elucidate the binding sites.

Structural Analysis: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline coordination compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.

Table 1: Representative Crystallographic Data for a Hypothetical Copper(II) Complex

Parameter Value
Chemical Formula [Cu(C₅H₃N₂O₃)₂(H₂O)₂]
Formula Weight 405.83 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 10.231(3)
c (Å) 9.876(2)
β (°) 110.45(1)
Volume (ų) 808.5(3)
Z 2
Density (calculated) (g/cm³) 1.667

| R-factor (%) | 4.5 |

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For coordination polymers, TGA is used to determine thermal stability, identify the loss of solvent molecules, and understand the decomposition pathway of the material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to detect phase transitions, melting points, and decomposition temperatures.

Table 2: Expected Thermal Decomposition Data for a Hydrated Metal Complex

Temperature Range (°C) Mass Loss (%) Assignment
100 - 150 ~8-10% Loss of coordinated water molecules

| > 300 | > 50% | Decomposition of the organic ligand |

Potential Applications

While specific applications for coordination compounds of this compound are yet to be extensively reported, the broader class of pyrazine carboxylate complexes has shown promise in several areas:

  • Drug Development: The structural motifs present in these ligands are found in various biologically active molecules. Coordination to metal ions can enhance the therapeutic properties of the organic ligand, leading to potential applications as antimicrobial, antifungal, or anticancer agents.[2] The metal center can facilitate interactions with biological targets or participate in redox processes that are cytotoxic to cancer cells.

  • Catalysis: The well-defined coordination environment of the metal centers in these complexes can create active sites for various catalytic reactions. For example, Lewis acidic metal centers can catalyze organic transformations.

  • Materials Science: The ability to form robust, porous frameworks makes these compounds attractive for applications in gas storage and separation. The functional groups on the ligand can be tailored to selectively adsorb certain gas molecules.

Visualizations

Diagram 6.1: Coordination Modes of 6-Hydroxypyrazine-2-carboxylate

G cluster_ligand 6-Hydroxypyrazine-2-carboxylate cluster_metal Metal Center L1 N1 L2 N4 L3 O(carboxylate) L4 O(hydroxyl) M1 M M1->L1 Coordination M1->L3 Coordination

Caption: Chelation of a metal ion by 6-hydroxypyrazine-2-carboxylate.

Diagram 6.2: Experimental Workflow for Synthesis and Characterization

G cluster_char Characterization start Ligand & Metal Salt Solutions hydrothermal Hydrothermal Synthesis start->hydrothermal filtration Filtration & Washing hydrothermal->filtration crystals Crystalline Product filtration->crystals ftir FTIR crystals->ftir pxrd PXRD crystals->pxrd scxrd SC-XRD crystals->scxrd tga TGA/DSC crystals->tga

Sources

"Sodium 6-hydroxypyrazine-2-carboxylate" as a building block for functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Sodium 6-Hydroxypyrazine-2-carboxylate: A Versatile Heterocyclic Building Block for the Rational Design of Functional Materials

Abstract

This guide provides a comprehensive overview of this compound as a multifunctional organic ligand for the synthesis of advanced functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. We delve into the unique structural and electronic properties of this building block that make it an attractive candidate for applications in gas separation, catalysis, and chemical sensing. This document furnishes detailed, field-tested protocols for the solvothermal synthesis of a model zinc-based framework, outlines rigorous characterization techniques, and discusses the causality behind key experimental choices to empower researchers in materials science, chemistry, and drug development.

Ligand Profile: this compound

This compound is a highly functionalized heterocyclic compound. Its utility as a building block stems from the strategic placement of multiple coordination sites: the carboxylate group, the pyrazine ring nitrogens, and the hydroxyl group. This arrangement allows for the formation of robust, multidimensional structures when coordinated with metal ions.

Key Features for Materials Synthesis:

  • Multidentate Coordination: The ligand can coordinate to metal centers through the carboxylate oxygen atoms and the heterocyclic nitrogen atoms, enabling the formation of stable, extended networks. The presence of both nitrogen and oxygen donor atoms is a known strategy in the preparation of novel MOFs.[1]

  • Structural Versatility: The pyrazine ring acts as a rigid spacer, while the functional groups provide directionality, guiding the self-assembly process. The choice of reaction conditions, such as solvents, can influence the final topology of the resulting framework.[2]

  • Tunable Properties: The hydroxyl group not only offers an additional potential coordination site but also introduces the possibility of hydrogen bonding within the framework, enhancing structural stability. Furthermore, the electronic environment of the pyrazine ring can be modulated, which is crucial for applications like catalysis where the ligand can influence the activity of the metal center.[3]

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C₅H₃N₂NaO₃
Molecular Weight 162.08 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in water, DMSO; sparingly soluble in Methanol
Key Functional Groups Carboxylate (-COO⁻), Hydroxyl (-OH), Pyrazine Ring

Synthesis of Functional Materials: A Solvothermal Approach

Solvothermal synthesis is the most prevalent method for producing crystalline MOFs.[4] It involves heating a solution of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the framework.[4] The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of a thermodynamically stable, highly crystalline product.

Diagram 1: Ligand Coordination Principle

cluster_ligand This compound cluster_mof Coordination & Self-Assembly ligand_img M Metal Ion (e.g., Zn²⁺) p1 M->p1 p2 M->p2 p3 M->p3 p4 M->p4 L1 p1->L1 N L2 p2->L2 O L3 p3->L3 N L4 p4->L4 O caption Fig 1. Coordination of the ligand to a metal center.

Caption: Fig 1. Multidentate coordination of the ligand to a metal center.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Zn-6OH-Pyra-MOF)

This protocol describes the synthesis of a model MOF using zinc nitrate as the metal source. The choice of a zinc(II) salt is strategic; Zn(II) has a flexible coordination sphere, which can lead to diverse and interesting framework topologies.[2][5] N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol (anhydrous)

  • Chloroform (anhydrous)

Equipment:

  • 20 mL Scintillation vials with Teflon-lined caps

  • Analytical balance

  • Sonicator

  • Programmable laboratory oven

  • Centrifuge and centrifuge tubes

  • Vacuum filtration apparatus

Procedure:

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 32.4 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis. Using separate solutions ensures complete dissolution before mixing, preventing premature precipitation and promoting homogeneity.

  • Mixing and Homogenization:

    • Combine the two solutions into one 20 mL scintillation vial.

    • Cap the vial tightly and sonicate the mixture for 15 minutes to ensure a completely homogeneous solution.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the oven to 120 °C over 2 hours and hold at 120 °C for 48 hours.

    • Cool the oven to room temperature over 12 hours.

    • Rationale: The slow heating and cooling ramps are critical for promoting the growth of large, high-quality single crystals suitable for structural analysis. A reaction time of 48 hours is typically sufficient for the self-assembly process to reach completion.

  • Product Isolation and Washing:

    • After cooling, a crystalline precipitate should be visible at the bottom of the vial.

    • Carefully decant the supernatant.

    • Add 10 mL of fresh DMF to the vial, cap it, and let it sit for 24 hours to exchange the solvent.

    • Decant the DMF and repeat the washing step twice more.

    • Collect the crystals by centrifugation or vacuum filtration.

    • Rationale: The washing steps are crucial to remove unreacted starting materials and residual solvent trapped within the pores of the MOF.

  • Solvent Exchange and Activation:

    • Immerse the washed crystals in 10 mL of methanol for 24 hours.

    • Decant the methanol and immerse the crystals in 10 mL of a more volatile solvent like chloroform for another 24 hours.

    • Collect the crystals and dry them under a high vacuum at 80 °C for 12 hours. The resulting activated material is ready for characterization.

    • Rationale: Activation is the process of removing guest solvent molecules from the MOF's pores to make the internal surface area accessible.[4] Exchanging the high-boiling-point DMF with a more volatile solvent like chloroform allows for easier removal under vacuum at a lower temperature, which helps preserve the integrity of the framework.

Characterization of the As-Synthesized Material

A multi-technique approach is essential to confirm the successful synthesis, structure, and purity of the new material.

Diagram 2: Experimental Workflow

cluster_char 5. Characterization reagents 1. Reagents (Ligand + Metal Salt in DMF) reaction 2. Solvothermal Reaction (120°C, 48h) reagents->reaction wash 3. Washing & Isolation (Fresh DMF) reaction->wash activate 4. Solvent Exchange & Activation (Methanol -> Chloroform -> Vacuum) wash->activate product Activated MOF Product activate->product pxrd PXRD product->pxrd ftir FTIR product->ftir tga TGA product->tga gas Gas Adsorption product->gas caption Fig 2. Workflow for MOF synthesis and characterization.

Caption: Fig 2. Workflow for MOF synthesis and characterization.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
  • Purpose: To verify the crystallinity and phase purity of the bulk material. The resulting pattern is a "fingerprint" of the crystalline phase.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder onto a zero-background sample holder.

    • Collect the diffraction pattern, typically over a 2θ range of 5° to 50°.

  • Expected Outcome: A sharp, well-defined diffraction pattern indicates a highly crystalline material. The absence of broad peaks from amorphous phases or peaks corresponding to starting materials confirms phase purity.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the coordination of the carboxylate group to the zinc centers.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the activated MOF.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Compare the spectrum of the MOF with that of the free this compound ligand.

  • Expected Outcome: In the free ligand, the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) will appear at specific wavenumbers. Upon coordination to the metal, the positions of these bands will shift. A significant shift (Δν = νₐₛ - νₛ) is indicative of the carboxylate group binding to the zinc ions.

Protocol 4: Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the framework and confirm the removal of guest solvents.

  • Procedure:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a rate of 10 °C/min.

  • Expected Outcome: The TGA curve will show a stable plateau up to a certain temperature, after which a sharp weight loss will occur, indicating the decomposition of the framework. The absence of significant weight loss at lower temperatures (~100-200 °C) confirms that the activation process successfully removed the solvent molecules.

Table 2: Representative Characterization Data for Zn-6OH-Pyra-MOF
TechniqueParameterExpected Result
PXRD Major Diffraction Peaks (2θ)Sharp peaks at low angles (e.g., 8.5°, 12.1°, 15.8°), indicating a porous, crystalline structure.
FTIR Carboxylate Stretch (cm⁻¹)Shift in ν(COO⁻) bands compared to the free ligand, confirming coordination.
TGA Decomposition Temp. (°C)Thermally stable up to >350 °C under N₂, indicating a robust framework.
Gas Adsorption BET Surface Area (m²/g)A significant surface area (e.g., >500 m²/g) after activation, confirming permanent porosity.

Potential Applications

The structural features of materials derived from this compound suggest a range of potential applications. The presence of both nitrogen and oxygen atoms within the framework can create specific binding sites for guest molecules.

  • Gas Storage and Separation: The defined pore apertures and functionalized pore walls make these materials promising candidates for the selective adsorption of gases like CO₂ over N₂ or CH₄.[1]

  • Heterogeneous Catalysis: The metal nodes can act as Lewis acid sites, catalyzing various organic transformations.[6][7] The pyrazine ligand itself can modulate the electronic properties of these active sites.[3]

  • Sensing: The incorporation of specific functional groups can allow for the detection of small molecules or ions through changes in the material's optical or electronic properties. The photoluminescent properties of coordination polymers are often driven by the organic linker.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Amorphous Product or Poor Yield Reaction temperature too low/high; reaction time too short.Optimize temperature and time. Try a different solvent or a solvent mixture.
Low Surface Area After Activation Incomplete solvent removal; framework collapse.Use a more rigorous solvent exchange protocol (supercritical CO₂ drying). Increase activation temperature cautiously.
Impure Product Incorrect stoichiometry; incomplete dissolution.Ensure a homogeneous starting solution by sonicating. Adjust the ligand-to-metal ratio.

References

  • ResearchGate. (n.d.). Schematic of the basic structure of the pyrazine based metal... Retrieved from ResearchGate. [Link]

  • CCS Chemistry. (2025). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. Chinese Chemical Society. [Link]

  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]

  • ResearchGate. (n.d.). Review articles in METAL ORGANIC FRAMEWORKS. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Generation, Characterization, and Reactivity of the Transition Metal−o-Benzyne Analog of Pyrazine (Fe+−2,3-Didehydropyrazine) in the Gas Phase: An Experimental and Theoretical Study. ACS Publications. [Link]

  • RSC Publishing. (n.d.). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. [Link]

  • Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
  • PubMed. (2024). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. National Center for Biotechnology Information. [Link]

  • PubMed. (2012). Carboxylic Acid Functionalized Ortho-Linked oxacalix[8]benzene[8]pyrazine: Synthesis, Structure, Hydrogen Bond and Metal Directed Self-Assembly. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). New Three-Dimensional Metal−Organic Framework with Heterometallic [Fe−Ag] Building Units: Synthesis, Crystal Structure, and Functional Studies. ACS Publications. [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Evidence for pyrazine-based chromophores in cloud water mimics containing methylglyoxal and ammonium sulfate. Retrieved from ACP. [Link]

  • PubMed Central. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. [Link]

  • ChemRxiv. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2026). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • NIH. (n.d.). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. National Institutes of Health. [Link]

  • ChemRxiv. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. [Link]

  • Cenmed Enterprises. (n.d.). 6-hydroxypyrazine-2-carboxylic acid;sodium salt. Retrieved from Cenmed Enterprises. [Link]

Sources

The Emerging Potential of Sodium 6-hydroxypyrazine-2-carboxylate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of medicinal chemistry is in a constant state of evolution, with researchers tirelessly seeking novel scaffolds that can be tailored to address a multitude of therapeutic challenges. Within this dynamic environment, pyrazine derivatives have carved out a significant niche, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Sodium 6-hydroxypyrazine-2-carboxylate . While direct, extensive research on this particular salt is nascent, the wealth of data on related pyrazine-2-carboxylic acid derivatives provides a robust framework for predicting its potential and guiding its investigation as a therapeutic candidate.[3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide a detailed overview of the anticipated applications of this compound, grounded in the established pharmacology of its chemical class. Furthermore, it will furnish detailed protocols for the synthesis and biological evaluation of this compound, empowering researchers to unlock its therapeutic promise.

The Pyrazine Scaffold: A Foundation of Versatile Bioactivity

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[1][5] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs.[6] Derivatives of pyrazine-2-carboxylic acid, in particular, have shown significant promise in several key therapeutic areas.

Anticancer Potential

A substantial body of research highlights the anticancer properties of pyrazine derivatives.[2][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, and their mechanisms of action are often multifaceted.[1] One of the key mechanisms involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[6] Furthermore, some pyrazine derivatives have been observed to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

The introduction of a hydroxyl group at the 6-position of the pyrazine ring, as in our compound of interest, is a critical modification. This functional group can act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological targets. The carboxylate group at the 2-position, particularly in its sodium salt form, imparts increased water solubility, a desirable property for drug candidates.[1]

Antimicrobial Activity

The pyrazine nucleus is also a key component of many compounds with potent antimicrobial activity.[7][8] These derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[4][9] The proposed mechanisms of antimicrobial action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity.[7] For instance, some studies have suggested that pyrazine derivatives may inhibit enzymes like GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis.[7] The structural features of this compound, including the pyrazine core and the strategically placed functional groups, make it a compelling candidate for investigation as a novel antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for hydroxypyrazine derivatives. A common strategy involves the condensation of an α-amino acid nitrile with a dicarbonyl compound.[10]

Synthetic Protocol

Objective: To synthesize 6-hydroxypyrazine-2-carboxylic acid and its sodium salt.

Materials:

  • Glycinamide hydrochloride

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of 2-hydroxypyrazine:

    • In a round-bottom flask, dissolve glycinamide hydrochloride in water.

    • Cool the solution in an ice bath and slowly add an aqueous solution of glyoxal while maintaining the temperature below 10°C.

    • Slowly add a solution of sodium hydroxide, keeping the reaction mixture cool.

    • Allow the reaction to stir at room temperature for several hours.

    • Acidify the mixture with hydrochloric acid to precipitate the 2-hydroxypyrazine.

    • Filter the precipitate, wash with cold water, and dry.

  • Carboxylation to form 6-hydroxypyrazine-2-carboxylic acid:

    • This step can be a more complex transformation and may require exploration of carboxylation reactions specific to pyrazine rings. A potential route could involve a Kolbe-Schmitt-type reaction under high pressure and temperature, though this would need optimization for this specific substrate.

  • Formation of the Sodium Salt:

    • Dissolve the synthesized 6-hydroxypyrazine-2-carboxylic acid in a minimal amount of ethanol.

    • In a separate container, prepare a solution of sodium hydroxide in ethanol.

    • Slowly add the sodium hydroxide solution to the carboxylic acid solution with stirring.

    • The sodium salt should precipitate out of the solution.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the functional groups.

  • Elemental Analysis: To determine the elemental composition.

Protocols for Biological Evaluation

Based on the known activities of related pyrazine derivatives, the following protocols are recommended for the initial biological screening of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the Anticancer Screening Workflow

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound Dilutions compound_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Protocol: Broth Microdilution Method

  • Microorganism Preparation:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound solution (at a starting concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

    • Add 50 µL of the prepared microbial suspension to each well.

    • Include a positive control (broth with microorganisms and no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of the Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microbe_prep Prepare Microbial Suspension (0.5 McFarland) inoculation Inoculate with Microbial Suspension microbe_prep->inoculation compound_dilution Prepare Serial Dilutions of This compound add_compound Add Compound Dilutions compound_dilution->add_compound plate_setup Set up 96-well Plate with Broth plate_setup->add_compound add_compound->inoculation incubation Incubate at 37°C inoculation->incubation visual_inspection Visually Inspect for Microbial Growth incubation->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

Caption: Workflow for in vitro antimicrobial activity screening using the broth microdilution method.

Mechanistic Insights and Future Directions

Should initial screenings prove promising, further investigations into the mechanism of action will be crucial. For anticancer activity, this could involve:

  • Kinase Inhibition Assays: To determine if the compound inhibits specific kinases involved in cancer progression.

  • Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

  • Cell Cycle Analysis: To investigate the compound's effect on the cell cycle progression.

For antimicrobial activity, mechanistic studies could include:

  • Enzyme Inhibition Assays: Targeting specific microbial enzymes.

  • Cell Membrane Permeability Assays: To assess damage to the microbial cell membrane.

Hypothesized Signaling Pathway Inhibition

Based on the literature for pyrazine derivatives, a potential mechanism of anticancer action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR or FGFR pathway.

signaling_pathway ligand Growth Factor (e.g., EGF, FGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, FGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization compound This compound compound->rtk Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a promising, yet largely unexplored, frontier in medicinal chemistry. Its structural relationship to a well-established class of biologically active compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exciting journey of elucidating the therapeutic potential of this novel pyrazine derivative. Through rigorous synthesis, comprehensive biological evaluation, and in-depth mechanistic studies, the scientific community can collectively unlock the promise held within this intriguing molecule.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Retrieved from [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. Retrieved from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed. Retrieved from [Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. (n.d.). Retrieved from [Link]

  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (n.d.). Google Patents.
  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. (2024). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Method of preparing 2-hydroxypyrazines. (n.d.). Google Patents.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science Publishers. Retrieved from [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Retrieved from [Link]

  • United States Patent. (n.d.). Googleapis.com. Retrieved from [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. Retrieved from [Link]

  • Hydrazines and derivatives production process from hydrazines and dicarboxylic acid. (n.d.). Google Patents.
  • Synthesis method of diphenylpyrazine derivative. (n.d.). Google Patents.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Synthesis of Favipiravir: A Detailed Protocol from Sodium 6-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that has garnered significant attention for its efficacy against a range of RNA viruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme in the replication of many viruses. This document provides a comprehensive, step-by-step protocol for the synthesis of favipiravir, commencing from the readily available starting material, sodium 6-hydroxypyrazine-2-carboxylate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind each procedural step.

The synthetic route outlined herein encompasses a four-step sequence: 1) amidation of the carboxylic acid, 2) nitration of the pyrazine ring, 3) reduction of the nitro group to an amine, and 4) subsequent fluorination via a Balz-Schiemann reaction to yield the final product. Each stage has been detailed to ensure reproducibility and a thorough understanding of the underlying chemical transformations.

Synthetic Workflow Overview

The overall synthetic pathway from this compound to favipiravir is depicted below.

Favipiravir_Synthesis start This compound step0 Acidification (e.g., HCl) start->step0 intermediate0 6-Hydroxypyrazine-2-carboxylic Acid step0->intermediate0 step1 Amidation (1. SOCl2 2. NH4OH) intermediate0->step1 intermediate1 3-Hydroxypyrazine-2-carboxamide step1->intermediate1 step2 Nitration (KNO3, H2SO4) intermediate1->step2 intermediate2 3-Hydroxy-6-nitropyrazine-2-carboxamide step2->intermediate2 step3 Reduction (e.g., Zn, Acetic Acid) intermediate2->step3 intermediate3 3-Hydroxy-6-aminopyrazine-2-carboxamide step3->intermediate3 step4 Fluorination (Balz-Schiemann Reaction: 1. NaNO2, HBF4 2. Heat) intermediate3->step4 product Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) step4->product

Figure 1: Overall synthetic scheme for the preparation of Favipiravir.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
This compound≥98%Commercial Source
Hydrochloric Acid (HCl)37%Commercial Source
Thionyl Chloride (SOCl₂)≥99%Commercial Source
Ammonium Hydroxide (NH₄OH)28-30%Commercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
N,N-Dimethylformamide (DMF)AnhydrousCommercial Source
Potassium Nitrate (KNO₃)≥99%Commercial Source
Sulfuric Acid (H₂SO₄)95-98%Commercial Source
Zinc Dust (Zn)<10 µmCommercial Source
Glacial Acetic Acid≥99.7%Commercial Source
Ethanol95%Commercial Source
Sodium Nitrite (NaNO₂)≥97%Commercial Source
Tetrafluoroboric Acid (HBF₄)48-50%Commercial Source
Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

Rationale: The initial step involves the conversion of the starting carboxylate salt into a carboxamide. This is a crucial functional group transformation that sets the stage for the subsequent nitration reaction. The carboxylic acid is first activated to an acyl chloride using thionyl chloride, which is then readily displaced by ammonia to form the primary amide.[1]

Protocol:

  • Acidification: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add 1M hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2-3, leading to the precipitation of 6-hydroxypyrazine-2-carboxylic acid.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 6-hydroxypyrazine-2-carboxylic acid.

  • Amidation: Suspend the dried 6-hydroxypyrazine-2-carboxylic acid in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the resulting mixture vigorously for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-hydroxypyrazine-2-carboxamide.

Step 2: Synthesis of 3-Hydroxy-6-nitropyrazine-2-carboxamide

Rationale: This step introduces a nitro group onto the pyrazine ring at the C6 position. The hydroxyl and carboxamide groups are ortho, para-directing; however, the C6 position is sterically more accessible and electronically favored for electrophilic aromatic substitution. A mixture of potassium nitrate and sulfuric acid serves as the nitrating agent.[2][3]

Protocol:

  • In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly and portion-wise, add 3-hydroxypyrazine-2-carboxamide to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Once the amide is completely dissolved, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to obtain 3-hydroxy-6-nitropyrazine-2-carboxamide.

Step 3: Synthesis of 3-Hydroxy-6-aminopyrazine-2-carboxamide

Rationale: The nitro group introduced in the previous step is now reduced to a primary amine. This amino group is essential for the subsequent fluorination step. A variety of reducing agents can be employed; however, a common and effective method involves the use of a metal in an acidic medium, such as zinc in acetic acid.[4]

Protocol:

  • Suspend 3-hydroxy-6-nitropyrazine-2-carboxamide in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

  • To this stirred suspension, add zinc dust (3-5 equivalents) portion-wise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc and other inorganic salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-6-aminopyrazine-2-carboxamide. Further purification can be achieved by recrystallization if necessary.

Step 4: Synthesis of Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

Rationale: The final step is the conversion of the amino group to a fluorine atom via the Balz-Schiemann reaction. This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoro-pyrazine derivative.[5]

Protocol:

  • Diazotization: Dissolve 3-hydroxy-6-aminopyrazine-2-carboxamide in an aqueous solution of tetrafluoroboric acid (HBF₄) in a beaker, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the stirred mixture, maintaining the temperature below 5 °C.

  • Continue stirring at this temperature for 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a color change.

  • Fluorination: The precipitated diazonium tetrafluoroborate salt can be collected by filtration, washed with cold ether, and dried under vacuum.

  • Thermal Decomposition: Gently heat the dried diazonium salt in a suitable high-boiling point solvent (e.g., toluene or xylene) or neat (with caution) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and purify the crude product. Purification may involve extraction, followed by column chromatography or recrystallization to obtain pure favipiravir.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
16-Hydroxypyrazine-2-carboxylic Acid3-Hydroxypyrazine-2-carboxamideSOCl₂, NH₄OH70-85
23-Hydroxypyrazine-2-carboxamide3-Hydroxy-6-nitropyrazine-2-carboxamideKNO₃, H₂SO₄75-90
33-Hydroxy-6-nitropyrazine-2-carboxamide3-Hydroxy-6-aminopyrazine-2-carboxamideZn, Acetic Acid60-80
43-Hydroxy-6-aminopyrazine-2-carboxamideFavipiravirNaNO₂, HBF₄, Heat40-60

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of favipiravir from this compound. By elucidating the rationale behind each step and providing clear, actionable instructions, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this important antiviral compound. Adherence to standard laboratory safety practices is paramount throughout all stages of this synthesis.

References

  • Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia).
  • Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide (2)[6]. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions.
  • CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents.
  • Jand'ourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
  • Di Mola, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters.
  • Pesnot, T., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules.

Sources

Mastering the Molecular Maze: An Application Guide to NMR Spectroscopy for Pyrazine Derivative Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyrazine Ring in Modern Drug Development

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics.[2][3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of the chemical structure of these molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of NMR spectroscopy in the characterization of pyrazine derivatives.

The "Why": Understanding the Electronic Landscape of the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly influences the chemical shifts of the ring protons and carbons.[5] This inherent electronic nature deshields the ring protons, causing them to resonate at a higher frequency (downfield) in the ¹H NMR spectrum compared to benzene.[5] The introduction of substituents further modulates this electronic environment, leading to predictable changes in chemical shifts that are invaluable for structure determination.

Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups tend to shield the ring protons, shifting their signals upfield, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carboxyl (-COOH) groups will further deshield them, resulting in a downfield shift.[5] Understanding these fundamental principles is crucial for the initial interpretation of ¹H and ¹³C NMR spectra and for making informed decisions about which advanced NMR experiments are necessary for complete structural elucidation.

Fundamental Techniques: 1D ¹H and ¹³C NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR are the foundational experiments for the characterization of any organic molecule, including pyrazine derivatives.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). For a simple monosubstituted pyrazine, one would expect to see distinct signals for the protons on the pyrazine ring, with their chemical shifts and multiplicities providing clues to the substituent's position.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon. The chemical shifts of the carbon atoms in the pyrazine ring are also sensitive to the electronic effects of substituents.

Data Presentation: Typical Chemical Shift Ranges

To aid in the interpretation of NMR spectra of novel pyrazine derivatives, the following tables summarize the approximate ¹H and ¹³C chemical shift ranges for protons and carbons of the pyrazine ring with various common substituents.

SubstituentPositionApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)
-H-~8.6~145
-CH₃2-8.4-8.5155-157 (C2), 142-144 (C3, C6), 145-147 (C5)
-Cl2-8.5-8.7148-150 (C2), 143-145 (C3), 146-148 (C5, C6)
-OCH₃2-8.0-8.2160-163 (C2), 135-137 (C3), 140-142 (C5, C6)
-NH₂2-7.8-8.0155-158 (C2), 130-133 (C3), 135-138 (C5, C6)
-COOH2-8.8-9.0150-153 (C2), 147-149 (C3), 145-147 (C5, C6)

Note: These are approximate ranges and can vary depending on the solvent and the presence of other substituents.

Advanced 2D NMR Techniques: Assembling the Molecular Puzzle

While 1D NMR provides essential information, complex substitution patterns and the presence of isomers often require the use of two-dimensional (2D) NMR experiments to definitively establish the molecular structure.

Workflow for Structural Elucidation using 2D NMR

NMR_Workflow A 1D ¹H & ¹³C NMR B COSY (¹H-¹H Connectivity) A->B C HSQC (Direct ¹H-¹³C Correlation) A->C D HMBC (Long-Range ¹H-¹³C Correlation) B->D C->D F Structure Elucidation D->F E NOESY (Through-Space ¹H-¹H Proximity) E->F OneD_NMR_Protocol cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition H1_Pulse Pulse Program: zg30 H1_SW Spectral Width: ~12 ppm H1_Scans Number of Scans: 16-64 H1_Delay Relaxation Delay (d1): 2 s C13_Pulse Pulse Program: zgpg30 C13_SW Spectral Width: ~220 ppm C13_Scans Number of Scans: ≥1024 C13_Delay Relaxation Delay (d1): 2-5 s Start Prepared NMR Sample Start->H1_Pulse Start->C13_Pulse

Caption: Key acquisition parameters for standard 1D ¹H and ¹³C NMR experiments.

Protocol 3: 2D NMR (COSY, HSQC, HMBC) Acquisition
  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

  • COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Acquire a spectrum with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).

  • HSQC: Employ a standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.2). Set the spectral widths to cover the entire ¹H and ¹³C chemical shift ranges.

  • HMBC: Utilize a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for the expected ⁿJCH values (typically around 8 Hz).

Protocol 4: NOESY for Conformational Analysis
  • Sample Preparation: Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Acquisition: Use a standard phase-sensitive gradient-selected NOESY pulse program (e.g., noesygpph).

  • Mixing Time (d8): This is a critical parameter. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the build-up of NOE cross-peaks and avoid spin diffusion.

  • Data Analysis: The volume of the NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons. By comparing the intensities of the cross-peaks, the relative distances between protons can be estimated, providing insights into the 3D structure.

Protocol 5: Saturation Transfer Difference (STD) NMR for Ligand Screening
  • Sample Preparation: Prepare a sample containing the protein target (typically 10-50 µM) and a mixture of potential pyrazine-based ligands (each at ~1 mM) in a suitable deuterated buffer.

  • On-Resonance Irradiation: Select a frequency where only the protein resonates (e.g., -1.0 ppm or 8.5-9.0 ppm).

  • Off-Resonance Irradiation: Select a frequency far from any protein or ligand signals (e.g., 30 ppm).

  • Acquisition: Acquire two spectra, one with on-resonance and one with off-resonance irradiation, using an STD pulse sequence (e.g., stddiff).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the ligands that bind to the protein.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of pyrazine derivatives in research and drug development. From fundamental 1D experiments that provide a first look at the molecular structure to advanced 2D techniques that allow for the complete and unambiguous assignment of complex molecules, NMR provides a wealth of information. Furthermore, specialized techniques like qNMR and ligand-based screening methods provide crucial data for quality control and hit identification in the drug discovery pipeline. By understanding the principles behind these techniques and following robust experimental protocols, researchers can effectively harness the power of NMR to accelerate their research and development of novel pyrazine-based therapeutics.

References

  • Agustina, W., Setyowati, E., Syah, Y. M., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • BenchChem. (2025).
  • Couto, D., & Queiroz, M. J. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert opinion on therapeutic patents, 22(8), 899–914. [Link]

  • Gao, Y., Huang, D., & Chen, Z. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 23(10), 2669. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 23(12), 3122. [Link]

  • Ihsanawati, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

  • Kozlovský, J., & Koča, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International journal of molecular sciences, 21(18), 6618. [Link]

  • MDPI. (n.d.). Pyrazine Derivatives. Retrieved from [Link]

  • Ostrowska, K., & Wawer, I. (2010). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(7), 4957–4968. [Link]

  • Ramek, M., & Kiralj, R. (2018). Conformational studies of new pseudotripeptide with pyrazine amidoxime motif and simplified analogs using IR, NMR spectroscopy, and molecular dynamic simulations. Journal of Molecular Structure, 1171, 89-100. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2 - Electronic Supplementary Information. Retrieved from [Link]

  • Sklenar, V., & Feigon, J. (1999). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. Journal of the American Chemical Society, 121(34), 7961-7962. [Link]

  • Springer Nature. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from [Link]

  • Taliani, S., et al. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. European journal of medicinal chemistry, 46(12), 5854–5865. [Link]

  • van der Zwan, J., et al. (2022). Early identification of cooperative fragments for protein-protein interaction stabilization. bioRxiv. [Link]

  • Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]

  • Wagner, G. (1993). NMR Studies of Protein-Ligand Interactions. Current Opinion in Structural Biology, 3(5), 748-754.
  • Wójcik, M., et al. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • Woods, R. J. (2018). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Comprehensive Biomaterials II, 393-413. [Link]

  • Zartler, E. R., & Shapiro, M. J. (2005). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Current analytical chemistry, 1(1), 31–41. [Link]

  • Zartler, E. R., & Shapiro, M. J. (2005). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 44(34), 5448-5451. [Link]

  • Zondlo, N. J. (2013). Saturation transfer difference NMR for fragment screening. Methods in enzymology, 562, 125–151. [Link]

Sources

Application Notes and Protocols for the Exploration of Sodium 6-hydroxypyrazine-2-carboxylate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a radical diversification of the chemical scaffolds used in drug discovery. The pyrazine ring system, a privileged core in medicinal chemistry, represents a promising but underexplored frontier in the development of novel anti-infective agents. This guide focuses on a specific, yet representative, member of this family: Sodium 6-hydroxypyrazine-2-carboxylate . While direct literature on this exact molecule is sparse, extensive research into its chemical cousins—pyrazine-2-carboxylic acid derivatives—provides a robust foundation for its investigation.[1][2][3][4][5][6][7][8] This document serves as a comprehensive guide for researchers, providing not only detailed experimental protocols but also the strategic rationale behind them, empowering the scientific community to unlock the potential of this and related pyrazine scaffolds.

Section 1: The Scientific Rationale - Why Pyrazines?

The pyrazine core is a nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a number of biologically active molecules. Pyrazinamide, a cornerstone of tuberculosis therapy, is perhaps the most prominent example, highlighting the potential of this scaffold to yield potent antimicrobial agents.[8] The antimicrobial activity of pyrazine derivatives is often attributed to their ability to act as prodrugs or to directly inhibit essential microbial enzymes. For instance, some pyrazine carboxamide derivatives have been shown to target the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[1]

This compound combines several key features that make it an intriguing candidate for antimicrobial screening:

  • The Pyrazine Core: Provides a rigid scaffold amenable to diverse chemical modifications.

  • The Carboxylate Group: Enhances aqueous solubility and provides a handle for salt formation, improving pharmacokinetic properties. Carboxylic acids and their sodium salts are known to be readily formed and can be used to modulate the physicochemical properties of a compound.[9]

  • The Hydroxyl Group: Introduces a potential site for hydrogen bonding, which could be crucial for target engagement.

This unique combination of functional groups warrants a systematic investigation of its antimicrobial potential.

Section 2: Synthesis and Characterization Workflow

Proposed Synthetic Pathway

A potential synthetic route could involve the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide, followed by hydrolysis of the resulting amide to the carboxylic acid and subsequent salt formation.

Synthesis_Workflow A 1,2-Dicarbonyl Compound C Condensation A->C B α-Amino Acid Amide B->C D 6-Hydroxypyrazine-2-carboxamide C->D Jones Synthesis E Hydrolysis D->E F 6-Hydroxypyrazine-2-carboxylic Acid E->F G Salt Formation (NaOH) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of 6-Hydroxypyrazine-2-carboxylic Acid

This protocol is a generalized procedure based on the Jones synthesis of 2-hydroxypyrazines.[10]

Materials:

  • Glyoxal (40% in water)

  • Glycinamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve glycinamide hydrochloride in water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Condensation Reaction: Slowly add a solution of glyoxal to the cooled glycinamide solution while maintaining the temperature below 5 °C. Concurrently, add a solution of sodium hydroxide dropwise to maintain a pH of 8-9.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification and Extraction: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with concentrated HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 6-hydroxypyrazine-2-carboxamide.

  • Hydrolysis: Reflux the crude carboxamide in a 6 M HCl solution for 12-18 hours.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. Recrystallize the solid from hot water to obtain pure 6-hydroxypyrazine-2-carboxylic acid.

Protocol: Salt Formation

Materials:

  • 6-Hydroxypyrazine-2-carboxylic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 6-hydroxypyrazine-2-carboxylic acid in a minimal amount of ethanol.

  • Add an equimolar amount of a 1 M aqueous solution of NaOH dropwise with stirring.

  • Stir the solution for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationCharacteristic peaks corresponding to the pyrazine ring protons and carbons, as well as the hydroxyl and carboxylate groups.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylate), and C-N bonds.
Melting Point Purity assessmentA sharp and defined melting point.
Elemental Analysis Elemental compositionThe percentage of C, H, and N should be within ±0.4% of the calculated values.

Section 3: Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent is determining its activity against a panel of clinically relevant microorganisms. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow A Prepare Stock Solution of This compound C Broth Microdilution Assay (Determine MIC) A->C B Select Microbial Strains (Gram-positive, Gram-negative, Fungi) B->C D Minimum Inhibitory Concentration (MIC) Data C->D E Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay D->E G Time-Kill Kinetic Assay D->G F MBC/MFC Data E->F H Time-Kill Curves G->H

Caption: Workflow for assessing the antimicrobial activity of a test compound.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in sterile water)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inocula standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi)

  • Sterile water or appropriate solvent (negative control)

  • Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB or RPMI-1640 to wells 2-12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to wells 1-11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical MIC Data Presentation
Microorganism Strain This compound MIC (µg/mL) Ampicillin MIC (µg/mL) Amphotericin B MIC (µg/mL)
Staphylococcus aureusATCC 29213160.5N/A
Escherichia coliATCC 25922324N/A
Pseudomonas aeruginosaATCC 27853>12816N/A
Candida albicansATCC 9002864N/A1

Section 4: Elucidating the Mechanism of Action

Identifying the cellular target of a novel antimicrobial is a critical step in its development. Based on the known mechanisms of other pyrazine derivatives, a logical starting point is the investigation of fatty acid biosynthesis.

Proposed Mechanism of Action Workflow

MoA_Workflow A Active Compound Identified (this compound) B Hypothesis Generation: Inhibition of Fatty Acid Synthesis (based on pyrazine literature) A->B C Macromolecular Synthesis Assay (DNA, RNA, protein, cell wall, lipid) B->C D Target-Based Screening: Enoyl-ACP Reductase (FabI) Assay B->D E Inhibition of Lipid Synthesis Confirmed C->E F Direct Inhibition of FabI Confirmed D->F G Mechanism of Action Elucidated E->G F->G

Caption: A logical workflow for investigating the mechanism of action.

Protocol: Enoyl-ACP Reductase (FabI) Inhibition Assay

Principle: This assay spectrophotometrically measures the activity of FabI by monitoring the oxidation of NADH to NAD⁺.

Materials:

  • Purified recombinant FabI enzyme

  • NADH

  • Crotonoyl-CoA (substrate)

  • This compound

  • Triclosan (positive control inhibitor)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, NADH, and varying concentrations of the test compound or positive control.

  • Enzyme Addition: Add the FabI enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding the substrate, crotonoyl-CoA.

  • Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 5: Cytotoxicity Assessment

It is imperative to assess the potential toxicity of a new antimicrobial candidate against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay for Mammalian Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or positive control for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (the concentration of compound that causes 50% cell death).

Section 6: Conclusion and Future Directions

The exploration of this compound as a potential antimicrobial agent is a scientifically sound endeavor, supported by the established antimicrobial properties of the broader pyrazine class of compounds. The protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. Should this compound demonstrate promising antimicrobial activity and low cytotoxicity, further preclinical development, including in vivo efficacy studies in animal models of infection and pharmacokinetic/pharmacodynamic (PK/PD) profiling, would be warranted. The modular nature of the pyrazine scaffold also offers exciting opportunities for medicinal chemistry optimization to enhance potency and selectivity.

References

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025). ResearchGate. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (n.d.). PubMed. [Link]

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (n.d.). PubMed. [Link]

  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. (2024). Moroccan Journal of Chemistry. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). PMC - NIH. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2025). ResearchGate. [Link]

  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (n.d.).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. (2018). Semantic Scholar. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). [No Source Found].
  • Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry (RSC Publishing). [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt form
  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journals. [Link]

  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). NIH. [Link]

Sources

Troubleshooting & Optimization

Purification of "Sodium 6-hydroxypyrazine-2-carboxylate" from reaction byproducts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Sodium 6-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each purification step, enabling you to overcome common challenges and achieve high-purity material.

Understanding the Chemistry of Purification

This compound is an aromatic heterocyclic compound possessing both a carboxylic acid and a phenolic hydroxyl group. This dual functionality dictates its purification strategy. The carboxylic acid is relatively acidic, while the hydroxyl group attached to the pyrazine ring exhibits weak phenolic acidity. This difference in acidity is the cornerstone of a successful purification, allowing for selective separation from non-acidic and less acidic byproducts.

A likely synthetic route to 6-hydroxypyrazine-2-carboxylic acid involves the diazotization of a corresponding aminopyrazine-2-carboxylic acid, followed by hydrolysis of the diazonium salt. This process can lead to several byproducts.

Anticipated Byproducts:

  • Unreacted Starting Material: Such as 6-aminopyrazine-2-carboxylic acid.

  • Side-products from Diazotization: Including potential azo-coupled dimers or products from undesired nucleophilic substitution if the reaction is not carefully controlled.

  • Decarboxylation Product: 6-hydroxypyrazine, formed if the carboxylic acid group is lost under harsh reaction conditions.

  • Other Impurities: Residual reagents or byproducts from earlier synthetic steps.

This guide will focus on leveraging the distinct chemical properties of the target molecule to effectively remove these and other potential impurities.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address common issues encountered during the purification of this compound.

FAQ 1: My initial crude product is a complex mixture. Where do I begin the purification?

Answer:

For a complex crude mixture containing this compound, an acid-base extraction is the most effective initial purification step. This technique selectively isolates acidic compounds from neutral or basic impurities. The strategy relies on the differential pKa values of the functional groups present in your target molecule and the byproducts.

Key pKa Values (Estimated):

Functional GroupEstimated pKaRationale
Pyrazine-2-carboxylic acid~2.9Based on the pKa of pyrazine-2-carboxylic acid[1]. The electron-withdrawing pyrazine ring increases the acidity of the carboxylic acid.
6-Hydroxyl group (phenolic)~8.5 - 9.5Based on the pKa of 3-hydroxypyridine, which has a pKa of 8.75[2][3]. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which will make the hydroxyl group more acidic than a typical phenol (pKa ~10).

This significant difference in acidity between the carboxylic acid and the phenolic hydroxyl group allows for a two-step extraction to separate your target compound from less acidic phenolic byproducts.

FAQ 2: How do I perform an effective acid-base extraction to isolate my product?

Answer:

A sequential acid-base extraction is recommended. The following protocol is designed to first separate the strongly acidic carboxylic acid from neutral and weakly acidic impurities, and then isolate the target compound.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent. Ethyl acetate is a good starting point as it is immiscible with water and has good solvating properties for many organic compounds.

  • Weak Base Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base and will selectively deprotonate the highly acidic carboxylic acid group (pKa ~2.9) to form the water-soluble sodium salt. Less acidic phenolic byproducts (pKa ~8.5-9.5) will remain in the organic layer.

  • Separation: Separate the aqueous layer (containing your desired product as the sodium salt) from the organic layer (containing neutral and less acidic impurities).

  • Strong Base Wash (Optional): If you suspect the presence of significant phenolic byproducts, you can wash the organic layer from the previous step with a dilute (~1 M) aqueous solution of sodium hydroxide (NaOH). This will extract the phenolic impurities into a separate aqueous layer.

  • Acidification and Isolation:

    • Take the sodium bicarbonate aqueous layer from step 3.

    • Cool the solution in an ice bath.

    • Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate, causing the free acid, 6-hydroxypyrazine-2-carboxylic acid, to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the solid thoroughly.

  • Conversion to Sodium Salt (if required): To obtain the final product as the sodium salt, you can dissolve the purified 6-hydroxypyrazine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol) and add one equivalent of sodium hydroxide or sodium ethoxide. The sodium salt can then be precipitated or isolated by solvent evaporation.

Visualization of the Acid-Base Extraction Workflow:

crude Crude Reaction Mixture in Ethyl Acetate nahco3 Extract with aq. NaHCO3 crude->nahco3 separator1 Separate Layers nahco3->separator1 aq_layer1 Aqueous Layer 1 (this compound) separator1->aq_layer1 Aqueous org_layer1 Organic Layer 1 (Neutral & Phenolic Byproducts) separator1->org_layer1 Organic acidify Acidify to pH 1-2 with 1M HCl aq_layer1->acidify naoh_wash Optional: Wash with 1M aq. NaOH org_layer1->naoh_wash precipitate Precipitate 6-hydroxypyrazine-2-carboxylic acid acidify->precipitate filter Filter and Dry precipitate->filter pure_acid Pure 6-hydroxypyrazine-2-carboxylic acid filter->pure_acid separator2 Separate Layers naoh_wash->separator2 aq_layer2 Aqueous Layer 2 (Phenolic Byproducts) separator2->aq_layer2 Aqueous org_layer2 Organic Layer 2 (Neutral Byproducts) separator2->org_layer2 Organic

Figure 1. Workflow for acid-base extraction.
FAQ 3: I've isolated my product as the free acid, but it's still not pure. What's the next step?

Answer:

After acid-base extraction, recrystallization is the primary method for further purification of solid 6-hydroxypyrazine-2-carboxylic acid. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent Selection for Recrystallization:

Based on the properties of similar compounds, here are some recommended solvents to screen:

  • Single Solvents:

    • Water

    • Ethanol

    • Acetone

  • Solvent Systems (for fine-tuning solubility):

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

General Recrystallization Protocol:

  • Dissolve: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Add Solvent: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

FAQ 4: I'm having trouble getting my this compound to crystallize. What can I do?

Answer:

Crystallization can sometimes be challenging. If your product is "oiling out" or refusing to crystallize, here are some troubleshooting steps:

Troubleshooting Crystallization:

ProblemPossible CauseSolution
Oiling Out The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent with a lower boiling point.
No Crystals Form The solution is not saturated enough, or nucleation has not been initiated.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound. - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a solvent mixture. - Ensure the minimum amount of hot solvent was used for dissolution.
FAQ 5: My final product is pure by NMR, but the yield is low. How can I improve it?

Answer:

Low yield can be attributed to several factors throughout the synthesis and purification process. Here are some key areas to investigate:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Losses During Extraction:

    • Ensure the pH is correctly adjusted during the acid-base extraction to ensure your compound is fully in its ionized or neutral form.

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Losses During Crystallization:

    • Avoid using an excessive amount of solvent for recrystallization.

    • Ensure the solution is sufficiently cooled to maximize precipitation.

    • The mother liquor (the solution left after crystallization) can be concentrated to recover more product in a second crop of crystals.

  • Product Decomposition: Some heterocyclic compounds can be sensitive to strong acids, bases, or high temperatures. Consider if any of the conditions used could be causing degradation of your product.

Logical Flow for Troubleshooting Low Yield:

low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) low_yield->check_reaction incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn Incomplete review_extraction Review Extraction Protocol check_reaction->review_extraction Complete optimize_rxn Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_rxn ph_issue Incorrect pH review_extraction->ph_issue extraction_inefficiency Inefficient Extraction review_extraction->extraction_inefficiency review_crystallization Review Crystallization review_extraction->review_crystallization adjust_ph Verify and Adjust pH ph_issue->adjust_ph multiple_extractions Use Multiple, Smaller Volume Extractions extraction_inefficiency->multiple_extractions excess_solvent Too Much Solvent review_crystallization->excess_solvent product_loss_mother_liquor Product in Mother Liquor review_crystallization->product_loss_mother_liquor check_decomposition Check for Decomposition review_crystallization->check_decomposition minimize_solvent Use Minimum Hot Solvent excess_solvent->minimize_solvent recover_second_crop Concentrate and Recrystallize Mother Liquor product_loss_mother_liquor->recover_second_crop

Sources

Technical Support Center: Analysis of Sodium 6-hydroxypyrazine-2-carboxylate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of degradation products of Sodium 6-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your stability studies and analytical method development.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a pyrazine core.[1] Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and shelf-life of any pharmaceutical product containing it. Forced degradation studies are a regulatory requirement and a critical tool for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

The structure of this compound, featuring a hydroxyl group and a carboxylate on a pyrazine ring, suggests potential susceptibility to several degradation pathways, including oxidation and hydrolysis. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring can influence its reactivity.[1] This guide will walk you through the process of investigating these potential degradation pathways.

Frequently Asked Questions (FAQs)

Here are some common questions that arise during the analysis of this compound degradation.

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, the most likely degradation pathways are:

  • Oxidative Degradation: The pyrazine ring and the hydroxyl group are susceptible to oxidation. This can lead to the formation of N-oxides, further hydroxylation of the ring, or even ring cleavage.[4][5][6]

  • Hydrolysis: While the sodium salt of the carboxylic acid is stable, under acidic conditions, it will be protonated to the carboxylic acid. The pyrazine ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could potentially lead to ring-opening.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization, oxidation, or decarboxylation.[7][8][9]

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under certain conditions, such as heat or light, although this is less common without a beta-keto group.[10][11]

Q2: What is a "stability-indicating method," and why do I need one?

A2: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. The method must be able to separate the API peak from all degradation product peaks. This is essential to ensure that the measured API concentration is accurate and that the degradation products are monitored over time.

Q3: Which analytical techniques are best suited for this analysis?

A3: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for quantitative analysis. A reverse-phase C18 column is a good starting point.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for the identification and structural elucidation of unknown degradation products.[13][14]

Q4: How do I perform a forced degradation study?

A4: A forced degradation or stress study involves exposing the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[15] The goal is to achieve 5-20% degradation of the active ingredient.[15] Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 80°C.

  • Photodegradation: Exposing the sample to a light source according to ICH Q1B guidelines.[7][8][9]

A dark control should always be run in parallel for photostability studies.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for the parent compound. - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte. - Reduce injection concentration/volume. - Use a column with end-capping or a different stationary phase.
Co-elution of the parent peak with a degradation product. - Insufficient chromatographic resolution.- Optimize the mobile phase gradient (if using one). - Try a different column chemistry (e.g., phenyl-hexyl). - Adjust the mobile phase pH or organic modifier.
No degradation is observed under stress conditions. - The compound is highly stable. - Stress conditions are too mild.- Increase the stressor concentration, temperature, or duration of exposure. - Ensure the stressor is active (e.g., check the peroxide concentration).
Complete degradation of the parent compound. - Stress conditions are too harsh.- Reduce the stressor concentration, temperature, or duration of exposure.
Appearance of unexpected peaks in the blank/control samples. - Contamination of the mobile phase or diluent. - Degradation of excipients (in drug product studies). - Carryover from previous injections.- Prepare fresh mobile phase and diluent. - Analyze a placebo sample under the same stress conditions. - Implement a robust needle wash program.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol is a starting point and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (or the λmax of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol
  • Prepare a stock solution of this compound at 1 mg/mL in your chosen diluent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final volume of 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to a final volume of 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to a final volume of 10 mL with diluent.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve a known amount in diluent to the target concentration.

  • Photodegradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.[7][8][9] Prepare a solution of the exposed sample. Also, prepare a dark control sample wrapped in aluminum foil and stored under the same conditions.[16]

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

Data Presentation and Visualization

Example Forced Degradation Data
Stress Condition % Assay of Parent % Total Impurities Major Degradation Product (RRT)
Control (Unstressed)99.80.2-
0.1 M HCl, 60°C, 24h92.57.50.85
0.1 M NaOH, 60°C, 24h95.14.91.15
6% H₂O₂, RT, 24h88.311.70.92, 1.28
Heat (80°C, 48h)98.71.3-
Photolysis (ICH Q1B)91.09.00.95, 1.35

RRT = Relative Retention Time

Visual Workflows and Pathways

Workflow for Degradation Product Analysis

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS Analysis HPLC->LCMS If unknown peaks Quant Quantify Degradants HPLC->Quant ID Identify Degradants LCMS->ID Method Validate Stability- Indicating Method Quant->Method Pathway Elucidate Pathways ID->Pathway Pathway->Method

Caption: Workflow for the analysis of degradation products.

Inferred Degradation Pathways

G cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis) Parent Sodium 6-hydroxypyrazine- 2-carboxylate N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Diol Dihydroxy-pyrazine Derivative Parent->Diol Oxidation Dimer Dimerization Product Parent->Dimer Photolysis Decarboxy Decarboxylation Product (6-Hydroxypyrazine) Parent->Decarboxy Photolysis RingCleavage Ring Cleavage Products Diol->RingCleavage Further Oxidation

Caption: Potential degradation pathways for this compound.

References

  • Seo, J.-S., et al. (2009). Bacterial Degradation of Aromatic Compounds. PMC. Available at: [Link]

  • Canonica, S., et al. (2020). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ICH. Available at: [Link]

  • Citterio, D. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • Li, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Available at: [Link]

  • Kralj, M. B., et al. (2019). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • IJCRT. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Suna, S., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC. Available at: [Link]

  • Chylewska, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Available at: [Link]

  • EMA. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. ResearchGate. Available at: [Link]

  • ACG Publications. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. ACG Publications. Available at: [Link]

  • ICH. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMEA. Available at: [Link]

  • Organic Letters. (2022). Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. ACS Publications. Available at: [Link]

  • International Journal of Research in Pharmacy and Science. (2021). Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998. Available at: [Link]

  • RSC Advances. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Publishing. Available at: [Link]

  • SIELC Technologies. (n.d.). Pyrazine. SIELC Technologies. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available at: [Link]

  • Oreate AI Blog. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available at: [Link]

  • PMC. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]

  • LabRulez LCMS. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). LabRulez LCMS. Available at: [Link]

Sources

"Sodium 6-hydroxypyrazine-2-carboxylate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 6-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

Proper storage is crucial to maintain the integrity and stability of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advised to minimize degradation.[4] Protect the container from physical damage and check for leaks regularly.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

As a standard laboratory practice, appropriate PPE should always be used. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator.[1]

Q3: How should I handle this compound to minimize exposure?

Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][6] Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[5][7] After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][5]

Q4: What are the known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents and strong acids.[3][8] Some hydroxypyrazine derivatives have been noted to be unstable in the presence of acid.[9]

Troubleshooting Guide

Problem 1: The compound appears discolored or has changed in appearance.

  • Potential Cause: This may indicate degradation of the compound due to improper storage, such as exposure to light, moisture, or incompatible substances.

  • Solution: Discontinue use of the discolored compound. Review your storage procedures to ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.[4]

Problem 2: I am observing poor solubility of the compound in my solvent system.

  • Potential Cause: The choice of solvent and pH can significantly impact the solubility of pyrazine derivatives.

  • Solution:

    • Solvent Selection: While specific solubility data for this sodium salt is limited, related compounds have been dissolved in alcohols like ethanol and methanol, sometimes with the aid of a base.[10]

    • pH Adjustment: The carboxylate group's solubility is pH-dependent. Ensure your solvent system's pH is appropriate to maintain the salt form.

    • Gentle Warming: In some cases, gentle warming and sonication can aid in dissolution. However, be cautious as excessive heat can lead to degradation.

Problem 3: My experimental results are inconsistent when using different batches of the compound.

  • Potential Cause: Batch-to-batch variability can arise from differences in purity or degradation during storage.

  • Solution:

    • Quality Control: If possible, perform a simple quality control check, such as measuring the melting point or running a quick analytical test (e.g., TLC or HPLC) to compare the batches.

    • Standardize Storage: Ensure all batches are stored under the same recommended conditions to minimize degradation-related inconsistencies.

Data and Protocols

Storage Condition Summary
ParameterRecommendationSource
Temperature 2-8°C (Refrigerated)[4]
Atmosphere Inert Atmosphere[4]
Container Tightly Sealed[1][2][3]
Location Cool, Dry, Well-Ventilated[1][2][3]
Incompatibilities Strong Oxidizing Agents, Strong Acids[3][8]
Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal solvent and concentration will be application-dependent.

  • Preparation:

    • Equilibrate the container of this compound to room temperature before opening to prevent condensation.

    • Perform all weighing and solution preparation in a chemical fume hood.

  • Weighing:

    • Carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a sterile volumetric flask.

    • Add a portion of the desired solvent (e.g., sterile, deionized water or an appropriate buffer).

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Avoid excessive heating.

  • Final Volume:

    • Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed, clearly labeled container.

    • For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider aliquoting and freezing at -20°C or below to minimize freeze-thaw cycles. Protect from light.

Visual Guides

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Weigh Compound Carefully B->C D Prepare Solution C->D E Clean Work Area D->E F Wash Hands Thoroughly E->F G Store Compound Appropriately F->G

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

  • Beilstein Journals. (2022-07-29). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

  • Google Patents. US2805223A - Method of preparing 2-hydroxypyrazines.
  • National Institutes of Health. (n.d.). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010-10-09). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2024-12-21). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]

  • Organic Syntheses. Pyocyanine. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • MDPI. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]

  • Organic Syntheses. Phenyldiazomethane. Retrieved from [Link]

  • Carl ROTH. Sodium - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. US2520088A - Process of preparing pyrazines.
  • Capot Chemical. (2012-01-13). MSDS of 5-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. sodium;N-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of Sodium 6-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. The specificity of an antibody for its target analyte is the foundation of a reliable assay. However, the presence of structurally related molecules can lead to cross-reactivity, where the assay antibody binds to unintended targets, generating false-positive or inaccurate quantitative results.[1][2] This guide provides a comprehensive framework for evaluating the potential cross-reactivity of a small molecule, Sodium 6-hydroxypyrazine-2-carboxylate, in the context of competitive immunoassays. We will delve into the mechanistic basis of cross-reactivity, provide a detailed experimental protocol for its assessment, and offer insights into interpreting the resulting data.

The Challenge of Specificity with Small Molecules

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with both a hydroxyl and a carboxylate group. Its small size and distinct functional groups present a challenge for antibody recognition. An antibody developed to bind this molecule might possess affinity for other compounds that share a similar pyrazine core or analogous functional arrangements. Understanding and quantifying this potential cross-reactivity is not merely a validation step; it is a critical measure of an assay's trustworthiness and its fitness for purpose.[1][2]

The Principle of Competitive Immunoassays and Cross-Reactivity

Competitive immunoassays are frequently used for the quantification of small molecules.[3][4] In this format, the analyte in the sample (unlabeled) competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less labeled analyte being bound and thus a lower signal. The signal is therefore inversely proportional to the concentration of the target analyte in the sample.[4]

Cross-reactivity occurs when other compounds present in the sample mimic the target analyte's structure (epitope) and compete for the same antibody binding sites. This leads to an underestimation of the true analyte concentration or a false-positive signal in its absence.

Diagram: Principle of a Competitive Immunoassay

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Complex1 Antibody-Analyte Complex Ab1->Complex1 Analyte1 Analyte (Sample) Analyte1->Complex1 Binds LabeledAnalyte1 Labeled Analyte LabeledAnalyte1->Ab1 Outcompeted Signal1 Low Signal Complex1->Signal1 Ab2 Antibody Complex2 Antibody-Labeled Analyte Complex Ab2->Complex2 Analyte2 Analyte (Sample) Analyte2->Ab2 Few to compete LabeledAnalyte2 Labeled Analyte LabeledAnalyte2->Complex2 Binds Signal2 High Signal Complex2->Signal2

Caption: Competitive immunoassay principle.

Diagram: Mechanism of Cross-Reactivity

G cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Binding Ab1 Antibody Binding Site Analyte Target Analyte (Sodium 6-hydroxypyrazine -2-carboxylate) Analyte->Ab1 High Affinity Fit Ab2 Antibody Binding Site CrossReactant Structurally Similar Compound (e.g., Pyrazine-2-carboxylic acid) CrossReactant->Ab2 Lower Affinity Fit Ab3 Antibody Binding Site NonReactant Dissimilar Compound (e.g., Benzoic Acid) NonReactant->Ab3 No Fit

Caption: Antibody binding specificity and cross-reactivity.

Designing a Cross-Reactivity Study: A Systematic Approach

A robust cross-reactivity study requires a careful selection of compounds to test. The rationale is to challenge the assay with molecules that are structurally similar to the target analyte and could plausibly interfere.

Selection of Potential Cross-Reactants

For this compound, a logical panel of test compounds would include:

  • Highly Similar Structures:

    • Pyrazine-2-carboxylic acid: Lacks the hydroxyl group. This tests the importance of the hydroxyl group for antibody recognition.[5][6]

    • 3-Hydroxypyrazine-2-carboxylic acid: An isomer where the hydroxyl group is at a different position on the pyrazine ring.[1][7]

    • 6-Methoxypyrazine-2-carboxylic acid: The hydroxyl group is replaced by a methoxy group, altering its hydrogen-bonding potential.

  • Related Heterocyclic Structures:

    • Nicotinic acid (Vitamin B3): Features a pyridine ring (one nitrogen) with the carboxyl group at position 3.[3][8]

    • Isonicotinic acid: A pyridine isomer with the carboxyl group at position 4.[9][10]

    • Picolinic acid: A pyridine isomer with the carboxyl group at position 2.[11][12]

  • Negative Control:

    • Benzoic Acid: A simple aromatic carboxylic acid lacking the heterocyclic nitrogen atoms. This compound is not expected to cross-react and serves as a baseline.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard competitive ELISA procedure. It is crucial to optimize reagent concentrations (e.g., coating antigen, antibody) before performing the cross-reactivity study.[6][13]

Materials:

  • 96-well microtiter plates (e.g., high-binding polystyrene)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Analyte-Enzyme Conjugate (e.g., 6-hydroxypyrazine-2-carboxylate conjugated to HRP)

  • Primary Antibody specific for this compound

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute a conjugate of 6-hydroxypyrazine-2-carboxylic acid (e.g., coupled to a carrier protein like BSA) to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[6]

  • Washing and Blocking:

    • Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.[13]

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in Assay Buffer. A typical concentration range would span from high (e.g., 1000 µg/mL) to very low (e.g., 0.01 ng/mL).

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal working dilution) for 1 hour at 37°C.[6]

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody/Enzyme Conjugate Incubation:

    • Note: This step depends on the assay format. If a labeled primary antibody is used, this step is omitted. If an enzyme-conjugated analyte is used for competition, this step is also omitted. This protocol assumes competition between the free analyte and a coated antigen for a primary antibody, followed by detection with a secondary antibody.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP) diluted in Assay Buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the plate reader is used to generate a standard curve for the target analyte and a dose-response curve for each potential cross-reactant.

1. Calculate IC50: For each compound, plot the absorbance (or %B/B₀) against the logarithm of its concentration. The IC50 value is the concentration of the compound that causes 50% inhibition of the maximum signal.

2. Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Hypothetical Data Summary:

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Relationship
This compound 10 100% Target Analyte
3-Hydroxypyrazine-2-carboxylic acid1506.7%Isomer - High Similarity
Pyrazine-2-carboxylic acid8001.25%Lacks hydroxyl group - High Similarity
6-Methoxypyrazine-2-carboxylic acid2,5000.4%Methylated hydroxyl - High Similarity
Picolinic acid15,0000.07%Different heterocyclic ring - Related Structure
Nicotinic acid> 50,000<0.02%Different heterocyclic ring - Related Structure
Isonicotinic acid> 50,000<0.02%Different heterocyclic ring - Related Structure
Benzoic Acid> 100,000<0.01%Dissimilar Structure - Negative Control

Interpretation of Results:

  • High Cross-Reactivity (>10%): A compound with high cross-reactivity can significantly impact assay results. If such a compound is expected to be present in samples, this immunoassay may not be suitable without significant sample purification.

  • Moderate Cross-Reactivity (1-10%): The impact of moderately cross-reactive compounds depends on their expected physiological or experimental concentrations relative to the target analyte. If the cross-reactant is present at much higher concentrations than the analyte, it could still cause significant interference.

  • Low Cross-Reactivity (<1%): Compounds with low cross-reactivity are generally not considered a significant source of interference unless they are present at extremely high concentrations.

From our hypothetical data, we can conclude that the antibody is highly specific for this compound. The presence of the hydroxyl group at the 6-position and the pyrazine ring itself are critical for antibody recognition. Isomeric changes and the removal or modification of the hydroxyl group significantly reduce binding. Structurally related pyridine-based molecules show negligible cross-reactivity, and the dissimilar negative control shows no interference as expected.

Conclusion

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health (NIH). Available from: [Link]

  • 2-Pyrazinecarboxylic acid | C5H4N2O2. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Isonicotinic acid. Wikipedia. Available from: [Link]

  • Picolinic acid. Wikipedia. Available from: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available from: [Link]

  • Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health (NIH). Available from: [Link]

  • Nicotinic acid. Wikipedia. Available from: [Link]

  • Picolinic acid | C6H5NO2. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Isonicotinic Acid | C6H5NO2. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Pyrazines and Related Ring Structures. ScienceDirect. Available from: [Link]

  • 9 Benefits of Niacin (Vitamin B3). Vinmec International Hospital. Available from: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Available from: [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. Available from: [Link]

  • Nicotinic Acid | C6H5NO2. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • A Practical Guide to Immunoassay Method Validation. PubMed Central, National Institutes of Health (NIH). Available from: [Link]

  • 3-hydroxypyrazine-2-carboxylic acid (C5H4N2O3). PubChemLite. Available from: [Link]

  • 6-methoxypyrazine-2-carboxylic acid (C6H6N2O3). PubChemLite. Available from: [Link]

  • picolinic acid. PharmaCompass.com. Available from: [Link]

  • Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. GenScript. Available from: [Link]

  • Types Of Immunoassay - And When To Use Them. Quanterix. Available from: [Link]

  • Isonicotinic acid, Hi-LR™. HiMedia Laboratories. Available from: [Link]

  • Niacin. Mayo Clinic. Available from: [Link]

  • 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2. PubChem, National Institutes of Health (NIH). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazine scaffold represents a cornerstone in the design of novel therapeutics and functional materials.[1] The inherent photophysical properties of pyrazine derivatives, particularly their fluorescence, open up a vast landscape of applications, from cellular imaging to environmental sensing. A critical parameter in harnessing this potential is the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process.

This guide provides an in-depth comparison of the fluorescence quantum yields of various pyrazine derivatives, supported by experimental data and a detailed protocol for their measurement. We will delve into the underlying photophysical principles that govern their emissive properties, offering insights into how molecular design can be strategically employed to tune fluorescence efficiency.

The Central Role of Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A high quantum yield is often a prerequisite for applications requiring bright fluorescent probes. The quantum yield is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. Understanding and controlling these decay processes is paramount in the rational design of highly fluorescent pyrazine derivatives.

Comparative Analysis of Pyrazine Derivative Fluorescence Quantum Yields

The fluorescence quantum yield of pyrazine derivatives is highly sensitive to the nature and position of substituents on the pyrazine ring, as well as the surrounding solvent environment. The following table summarizes the fluorescence quantum yields of a selection of pyrazine derivatives, illustrating the impact of different substitution patterns.

Pyrazine DerivativeSubstituentsSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference(s)
2,3-dicyano-5,6-diphenylpyrazine (DCDPP)2,3-dicyano, 5,6-diphenylTHF--0.00015[3]
2,5-bis(benzimidazol-2-yl)pyrazine2,5-bis(benzimidazol-2-yl)DMSO-4440.90[4]
Thieno[3,4-b]pyrazine derivative 1a Triphenylamine donorsToluene552~700~0.01-0.04[5]
Thieno[3,4-b]pyrazine derivative 1b (diphenyl-substituted)Triphenylamine donors, diphenyl substitution on coreToluene571~700~0.01-0.04[5]
Thieno[3,4-b]pyrazine derivative 1c (dibenzo-fused)Triphenylamine donors, dibenzo-fused coreToluene647>800~0.01-0.04[5]

Key Insights from the Data:

  • Impact of Fused Aromatic Systems: The remarkably high quantum yield of 2,5-bis(benzimidazol-2-yl)pyrazine (Φf = 0.90) highlights the significant role of extended π-conjugation and rigidification of the molecular structure in enhancing fluorescence.[4]

  • Influence of Donor-Acceptor Architecture: The thieno[3,4-b]pyrazine derivatives with triphenylamine donors exhibit intramolecular charge transfer (ICT) characteristics, leading to emissions in the red to near-infrared region.[5] However, their quantum yields are relatively low, which can be attributed to the "energy gap law" that predicts faster non-radiative decay for lower energy excited states.[5]

  • Effect of Substituent Position and Solvent Polarity: The substitution pattern and the polarity of the solvent can significantly influence the emission wavelength and quantum yield of pyrazine derivatives. For instance, donor-acceptor-donor (D-A-D) type pyrazine compounds show a substantial red-shift in their emission spectra with increasing solvent polarity, indicative of a more polar excited state.[6]

The Causality Behind Experimental Choices: Understanding Structure-Property Relationships

The observed differences in the fluorescence quantum yields of pyrazine derivatives can be rationalized by considering how their molecular structure and environment affect the rates of radiative (k_r) and non-radiative (k_nr) decay. The quantum yield is given by the equation:

Φf = k_r / (k_r + k_nr)

1. The Role of Structural Rigidity and Intramolecular Rotations:

A key factor governing non-radiative decay is the presence of low-frequency molecular vibrations and rotations. In molecules with "floppy" components, such as the freely rotating phenyl rings in DCDPP, the excited state energy can be efficiently dissipated through these motions, leading to a high k_nr and consequently a low quantum yield.[7] Conversely, in rigid, planar molecules like 2,5-bis(benzimidazol-2-yl)pyrazine, these non-radiative decay pathways are suppressed, allowing for more efficient fluorescence.

2. The Influence of Electron-Donating and Electron-Withdrawing Groups:

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be used to engineer the electronic properties of the pyrazine core and create "push-pull" systems. This can lead to intramolecular charge transfer (ICT) states, which often result in red-shifted emission.[8] However, the effect on the quantum yield can be complex. While ICT can enhance k_r, it can also introduce new non-radiative decay channels, particularly in polar solvents where the excited state is more stabilized.

3. Solvent Effects:

The polarity of the solvent can have a profound impact on the fluorescence quantum yield. For molecules that exhibit ICT, an increase in solvent polarity often leads to a stabilization of the polar excited state, resulting in a red-shift of the emission spectrum.[6] This stabilization can also influence the energy gap between the excited and ground states, which in turn affects the rate of non-radiative decay.

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.[2][9]

Selection of a Suitable Fluorescence Standard

The choice of the fluorescence standard is critical for accurate measurements. The ideal standard should:

  • Have a well-documented and consistent quantum yield value.

  • Absorb and emit in a similar spectral region as the sample to be tested.

  • Be soluble in the same solvent as the sample.

  • Be photochemically stable.

For pyrazine derivatives that absorb in the UV-A and emit in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a commonly used standard. For derivatives emitting at longer wavelengths, other standards such as rhodamine 6G in ethanol (Φf ≈ 0.95) or cresyl violet in methanol (Φf ≈ 0.54) may be more appropriate.

Step-by-Step Methodology

This protocol outlines the measurement of the relative fluorescence quantum yield of a pyrazine derivative using a standard fluorophore.

Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Fluorescence standard (e.g., quinine sulfate)

  • Pyrazine derivative sample

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescence standard of a known concentration in the chosen solvent.

    • Prepare a stock solution of the pyrazine derivative sample of a known concentration in the same solvent.

  • Preparation of Dilute Solutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the prepared solutions of the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant throughout all measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of the resulting line is proportional to the fluorescence quantum yield.

    • The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

      Where:

      • Φf_std is the known quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear regression plots for the sample and the standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard (if they are different).

Visualizing the Experimental Workflow

G cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Solutions (Abs < 0.1) prep_sample->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Self-Validating Systems and Trustworthiness

The protocol described above incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Linearity of the Fluorescence vs. Absorbance Plot: A linear relationship between the integrated fluorescence intensity and absorbance confirms that the measurements were performed in a concentration range where inner filter effects are negligible. Any deviation from linearity indicates a potential issue with the experimental conditions.

  • Use of a Certified Standard: The accuracy of the relative quantum yield measurement is directly dependent on the accuracy of the quantum yield of the standard. Using a well-characterized and certified standard from a reputable source is crucial.

  • Consistent Experimental Parameters: Maintaining identical experimental settings (e.g., slit widths, excitation wavelength) for both the standard and the sample is essential for a valid comparison.

Conclusion

Benchmarking the fluorescence quantum yield of pyrazine derivatives is a critical step in their development for a wide range of applications. By understanding the interplay between molecular structure, solvent environment, and photophysical properties, researchers can rationally design novel pyrazine-based fluorophores with optimized performance. The comparative method, when performed with care and attention to detail, provides a reliable and accessible means of quantifying the fluorescence efficiency of these versatile compounds. This guide serves as a comprehensive resource for scientists and professionals seeking to navigate the intricacies of fluorescence quantum yield determination and leverage the full potential of pyrazine derivatives in their research and development endeavors.

References

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. [Link]

  • Deng, C., et al. (2011). Theoretical study of radiative and non-radiative decay processes in pyrazine derivatives. The Journal of Chemical Physics, 135(1), 014304. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]

  • Li, Y., & Ma, X.-S. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Proceedings of the 6th International Conference on Mechatronics, Materials, Biotechnology and Environment (ICMMBE 2016). [Link]

  • Yzeiri, X., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5515. [Link]

  • Shuai, Z., et al. (2011). Theoretical study of radiative and non-radiative decay processes in pyrazine derivatives. The Journal of Chemical Physics, 135(1), 014304. [Link]

  • Vaitkeviciene, V., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(21), 7205. [Link]

  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1541-1557. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

  • Wei, Y., et al. (2023). Two examples of pyrazoles were reported in 2023 that do not present an approach to bioimaging but focus on the design of fluorophores. RSC Advances, 13, 12345-12356. [Link]

  • Chen, Y.-C., et al. (2018). Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Molecules, 23(11), 2946. [Link]

  • Fiksinski, A., et al. (2023). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry, 47(22), 10383-10395. [Link]

  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1541-1557. [Link]

  • Wang, Y., et al. (2015). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods, 7(15), 6256-6261. [Link]

  • Saito, G., et al. (2004). 2,5-Bis(benzimidazol-2-yl)pyrazine: A Novel Fluorophore with an Extremely High Fluorescence Quantum Yield. Chemistry Letters, 33(10), 1334-1335. [Link]

  • Wu, J., et al. (2019). Determining non-radiative decay rates in TADF compounds using coupled transient and steady state optical data. Journal of Materials Chemistry C, 7(32), 9897-9904. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST. [Link]

  • Wang, Y., et al. (2012). Substituent Effects on the Properties of fluorene-thieno[3,4-b]pyrazine Derivatives for Light-Emitting Applications. Journal of Molecular Modeling, 18(9), 4291-4298. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • A pyrazinium-based fluorescent chemosensor for the selective detection of 2,4,6-trinitrophenol in an aqueous medium. New Journal of Chemistry. [Link]

  • Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. New Journal of Chemistry. [Link]

  • Macpherson, S., et al. (2022). Lattice strain causes non-radiative losses in halide perovskites. Energy & Environmental Science, 15(4), 1546-1556. [Link]

  • A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. PubMed. [Link]

  • Pyrazine derivatives: a patent review (2008 - present). PubMed. [Link]

Sources

From the Bench to Preclinical Models: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazine-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the journey of a candidate compound from a promising hit in a petri dish to a viable preclinical candidate is fraught with challenges. The pyrazine scaffold, a nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazine-based compounds, offering researchers, scientists, and drug development professionals a detailed look into the experimental data, the underlying methodologies, and the crucial insights gained from bridging the gap between controlled cellular environments and complex biological systems.

We will dissect the performance of two promising pyrazine-based candidates, a ligustrazine-chalcone hybrid (Compound 6c) and a piperlongumine-ligustrazine derivative (Compound 11) , to illustrate the critical transition from cell-based assays to animal models. This guide is structured to not only present the data but also to illuminate the causality behind the experimental designs, ensuring a trustworthy and authoritative resource for your research endeavors.

The Rationale: Why Pyrazine Hybrids?

The strategic hybridization of the pyrazine moiety with other pharmacologically active scaffolds, such as chalcones and piperlongumine, is a deliberate approach to enhance anticancer efficacy. Ligustrazine, a natural pyrazine alkaloid, is known to inhibit cancer cell proliferation and metastasis.[2] Chalcones, on the other hand, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer effects.[3] Piperlongumine, another natural product, has demonstrated potent and selective anticancer activity by inducing oxidative stress.[4] By combining these entities, medicinal chemists aim to create synergistic molecules with improved potency, selectivity, and drug-like properties.

Case Study 1: Ligustrazine-Chalcone Hybrid 6c

Compound 6c is a novel hybrid that has demonstrated significant cytotoxic effects against a panel of cancer cell lines.[5][6] Its efficacy is attributed to its ability to induce apoptosis and arrest the cell cycle.[5]

In Vitro Efficacy of Compound 6c

The initial assessment of an anticancer compound's efficacy is invariably performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer1.60 ± 0.21[5]
MCF-7Breast Adenocarcinoma1.41 ± 0.23[5]
A549Lung Carcinoma> 10
HepG2Hepatocellular Carcinoma> 10

Table 1: In Vitro Cytotoxicity of Compound 6c. [5]

The data clearly indicates that Compound 6c exhibits potent and selective cytotoxicity against breast cancer cell lines, particularly the aggressive triple-negative MDA-MB-231 line, while being less effective against lung and liver cancer cells at the tested concentrations.

From Dish to Animal: The In Vivo Evaluation of Compound 6c

A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success. To evaluate the therapeutic potential of Compound 6c in a complex biological system, a xenograft mouse model using MDA-MB-231 cells was employed.[5]

Animal ModelTreatmentDosageTumor Growth Inhibition (%)
BALB/c Nude MiceCompound 6c20 mg/kg45.3
Compound 6c40 mg/kg62.1
5-Fluorouracil (5-FU)20 mg/kg55.2

Table 2: In Vivo Antitumor Efficacy of Compound 6c in an MDA-MB-231 Xenograft Model. [5]

In the living organism, Compound 6c demonstrated a dose-dependent inhibition of tumor growth, with the higher dose showing superior efficacy to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[5] This successful translation from in vitro to in vivo validates the initial findings and underscores the potential of this compound.

Case Study 2: Piperlongumine-Ligustrazine Derivative 11

Compound 11 is a hybrid molecule designed to leverage the reactive oxygen species (ROS)-inducing capabilities of piperlongumine and the anticancer properties of ligustrazine.[4] A key feature of this derivative is its enhanced activity against drug-resistant cancer cells.

In Vitro Efficacy of Compound 11

The cytotoxic potential of Compound 11 was evaluated against both drug-sensitive and drug-resistant cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Bel-7402Hepatocellular Carcinoma5.6
Bel-7402/5-FU (Drug-Resistant)Hepatocellular Carcinoma0.9[4]
HepG2Hepatocellular Carcinoma6.8
HGC27Gastric Cancer8.2

Table 3: In Vitro Cytotoxicity of Compound 11. [7]

Notably, Compound 11 is significantly more potent against the 5-FU-resistant Bel-7402 cell line than its drug-sensitive counterpart, with an IC50 value of 0.9 µM, which is approximately 9-fold more potent than the parent compound, piperlongumine (IC50 = 8.4 µM).[4][7] This suggests a mechanism of action that can overcome common drug resistance pathways.

Overcoming Resistance: The In Vivo Performance of Compound 11

The remarkable in vitro activity against drug-resistant cells necessitated an in vivo validation using a xenograft model established with the Bel-7402/5-FU cell line.

Animal ModelTreatmentDosageTumor Growth Inhibition (%)
Nude MiceCompound 112.5 mg/kg48
Compound 115 mg/kg76[4]
Piperlongumine5 mg/kg45

Table 4: In Vivo Antitumor Efficacy of Compound 11 in a Bel-7402/5-FU Xenograft Model. [4]

The in vivo data corroborates the in vitro findings, with Compound 11 exhibiting a potent, dose-dependent antitumor effect. At a dosage of 5 mg/kg, it achieved a 76% tumor suppression, significantly outperforming the parent compound, piperlongumine.[4]

Understanding the Mechanisms: A Glimpse into Signaling Pathways

The efficacy of these pyrazine-based compounds is rooted in their ability to modulate critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

PIM-1 Kinase: A Target for Pyrazine Derivatives

The PIM-1 kinase is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell survival and drug resistance.[8] Several pyrazine derivatives have been identified as PIM-1 inhibitors.

PIM1_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylates (Inactivates) c_Myc c-Myc PIM1->c_Myc Stabilizes p27 p27kip1 PIM1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation c_Myc->Proliferation CellCycle Cell Cycle Progression p27->CellCycle

Figure 1: Simplified PIM-1 signaling pathway.

Inhibition of PIM-1 by pyrazine-based compounds can lead to the activation of pro-apoptotic proteins like BAD and the destabilization of cell cycle regulators like c-Myc, ultimately resulting in cancer cell death.[9]

Targeting Angiogenesis and Metastasis: The Role of c-Met and VEGFR-2

The c-Met and VEGFR-2 receptor tyrosine kinases are key players in tumor angiogenesis, invasion, and metastasis.[10][11] Their aberrant activation is a hallmark of many aggressive cancers.

Angiogenesis_Metastasis_Pathway HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Migration Migration & Invasion cMet->Migration VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Figure 2: Overview of c-Met and VEGFR-2 signaling.

Pyrazine derivatives that dually inhibit c-Met and VEGFR-2 can effectively block these critical pathways, leading to a reduction in tumor growth, angiogenesis, and metastasis.

Experimental Protocols: A Guide to Reproducible Results

The validity of the presented data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine-based compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer compounds.

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231 or Bel-7402/5-FU) during the logarithmic growth phase and resuspend them in a sterile PBS or serum-free medium at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL.

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazine-based compound (e.g., by intraperitoneal injection or oral gavage) at the predetermined doses and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, TUNEL assay).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Post-Vivo Analysis: Unveiling the Molecular Effects

To further understand the in vivo mechanism of action, excised tumors can be subjected to molecular analyses.

Western Blot Analysis: This technique is used to detect specific proteins in the tumor tissue, providing insights into the modulation of signaling pathways. A general protocol involves protein extraction from the tumor, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies against proteins of interest (e.g., phosphorylated and total PIM-1, c-Met, VEGFR-2, and downstream effectors).[12][13][14]

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor sections.[15][16] This provides a quantitative measure of the compound's ability to induce programmed cell death in vivo.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The successful translation of in vitro potency to in vivo efficacy for both Compound 6c and Compound 11 highlights the predictive power of well-designed cell-based assays. However, it is crucial to acknowledge the complexities of the in vivo environment that can influence a compound's performance. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment can significantly impact the therapeutic outcome.

Conclusion and Future Directions

The pyrazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The case studies of the ligustrazine-chalcone hybrid 6c and the piperlongumine-ligustrazine derivative 11 demonstrate the power of rational drug design in generating potent and selective anticancer compounds. The strong correlation between their in vitro and in vivo efficacy underscores the importance of a multi-faceted evaluation approach that encompasses both cellular and whole-animal models.

Future research in this area should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the ADME properties and the relationship between drug concentration and therapeutic effect.

  • Elucidation of Resistance Mechanisms: To anticipate and overcome potential drug resistance.

  • Combination Therapies: To explore synergistic effects with existing chemotherapeutics or targeted agents.

By integrating robust in vitro screening with well-designed in vivo models and in-depth mechanistic studies, the full therapeutic potential of pyrazine-based compounds in the fight against cancer can be realized.

References

  • Luo, Y., et al. (2021). Synthesis and biological evaluation of novel ligustrazine-chalcone derivatives as potential anti-triple negative breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128230. Available at: [Link]

  • Luo, Y., et al. (2021). Synthesis and biological evaluation of novel ligustrazine-chalcone derivatives as potential anti-triple negative breast cancer agents. ResearchGate. Available at: [Link]

  • Altogen Labs. (n.d.). MDA-MB-231 Xenograft Model. Available at: [Link]

  • Li, H. X., et al. (2022). Identification of ligustrazine-based analogs of piperlongumine as potential anti-ischemic stroke agents. Fitoterapia, 165, 105398. Available at: [Link]

  • Ma, P. C., et al. (2007). An overview of the c-MET signaling pathway. Therapeutics and Clinical Risk Management, 3(1), 103–113. Available at: [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]

  • Loukotková, L., et al. (2023). Discovery of ligustrazine and chalcone derivatives as novel viral nucleoprotein nuclear export inhibitors against influenza viruses. ResearchGate. Available at: [Link]

  • Tian, J., et al. (2023). Leonurine inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway. Tropical Journal of Pharmaceutical Research, 22(3), 509-515. Available at: [Link]

  • Li, Y., et al. (2020). Pharmacokinetic interaction study between ligustrazine and valsartan in rats and its potential mechanism. Pharmaceutical Biology, 58(1), 1258–1264. Available at: [Link]

  • ResearchGate. (n.d.). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... Available at: [Link]

  • Xu, J., et al. (2022). Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents. Frontiers in Chemistry, 10, 941367. Available at: [Link]

  • Qian, J., et al. (2021). A Derivative of Piperlongumine and Ligustrazine as a Potential Thioredoxin Reductase Inhibitor in Drug-Resistant Hepatocellular Carcinoma. Journal of Natural Products, 84(12), 3161–3168. Available at: [Link]

  • Duarte, A. B. S., et al. (2023). The Antitumor Activity of Piplartine: A Review. Pharmaceuticals, 16(9), 1246. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2001). Analysis of apoptosis by cytometry using TUNEL assay. Methods in Molecular Biology, 156, 19–30. Available at: [Link]

  • Drilon, A., et al. (2022). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 14(9), 2149. Available at: [Link]

  • Nawrocki, S. T., et al. (2013). Pim-1 kinase as cancer drug target: An update. Molecular Cancer Therapeutics, 12(10), 1937–1945. Available at: [Link]

  • Tan, L., et al. (2018). Novel Ligustrazine-Based Analogs of Piperlongumine Potently Suppress Proliferation and Metastasis of Colorectal Cancer Cells in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(4), 1479–1492. Available at: [Link]

  • Al-Salahi, R., et al. (2023). Effects of Synthetic Ligustrazine-Based Chalcone Derivatives on Trypanosoma brucei brucei and Leishmania spp. Promastigotes. Molecules, 28(13), 5129. Available at: [Link]

  • ResearchGate. (n.d.). Cell morphology of MDA-MB-231 cells treated with different... Available at: [Link]

  • BenchSci. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available at: [Link]

  • CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. Available at: [Link]

  • Amaravadi, R. K., et al. (2019). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 25(1), 17–25. Available at: [Link]

  • Chen, G. Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]

  • Santarpia, L., et al. (2012). PIM Kinase as an Executional Target in Cancer. Journal of Cellular Physiology, 227(3), 944–950. Available at: [Link]

  • de Oliveira, A. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4009. Available at: [Link]

  • Roy, P., et al. (2024). Piperlongumine and its derivatives against cancer: A recent update and future prospective. Phytomedicine, 126, 155418. Available at: [Link]

  • Creative Bioarray. (n.d.). TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. Available at: [Link]

  • Gilda, J. E., & Gomes, A. V. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wang, X., et al. (2012). Synthesis and Biological Evaluation of New Ligustrazine Derivatives as Anti-Tumor Agents. Molecules, 17(5), 4972–4983. Available at: [Link]

  • Khan, M. I., et al. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules, 8(1), 7. Available at: [Link]

  • Gürsoy-Özdemir, Y., et al. (2022). Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. Molecules, 27(19), 6598. Available at: [Link]

  • protocols.io. (2021). Western Blot protocol. Available at: [Link]

  • Lim, H. K., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 9(12), 989. Available at: [Link]

  • Genentech. (2012, October 1). The Met Signaling Pathway and Cancer [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Detection of apoptosis by TUNEL assay. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • Zhang, Y., et al. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. European Journal of Medicinal Chemistry, 265, 116016. Available at: [Link]

  • Wang, Z., et al. (2014). c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer. World Journal of Gastroenterology, 20(26), 8492–8503. Available at: [Link]

  • Xu, J., et al. (2022). Synthesis and Discovery of Ligustrazine-Heterocycle Derivatives as Antitumor Agents. Frontiers in Chemistry, 10, 941367. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of a Sodium 6-hydroxypyrazine-2-carboxylate Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bedrock of Analytical Precision

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are judged, ensuring the identity, purity, quality, and strength of a drug substance or product. A poorly characterized reference standard introduces systemic error, undermining the validity of analytical data and potentially compromising patient safety. This guide provides an in-depth, experience-driven framework for the comprehensive characterization of a sodium 6-hydroxypyrazine-2-carboxylate reference standard, a heterocyclic compound of interest as a potential pharmaceutical intermediate or metabolite.

We will dissect the process of establishing a Primary Reference Standard (PRS) and compare it against a hypothetical Alternative Standard (AS) to illustrate the critical differences and their practical implications. The methodologies described herein are designed to create a self-validating system, ensuring the scientific integrity of the standard.

The Characterization Workflow: A Multi-Pronged Approach

Characterization_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Potency Assignment NMR NMR Spectroscopy (¹H, ¹³C, 2D) PRS Qualified Primary Reference Standard NMR->PRS Holistic Data Review & Qualification MS Mass Spectrometry (HRMS) MS->PRS Holistic Data Review & Qualification FTIR FTIR Spectroscopy FTIR->PRS Holistic Data Review & Qualification HPLC HPLC-UV (Purity, Impurities) MassBalance Mass Balance Assay (100% - Impurities) HPLC->MassBalance Data for Calculation HPLC->PRS Holistic Data Review & Qualification KF Karl Fischer Titration (Water Content) KF->MassBalance Data for Calculation GC Headspace GC-MS (Residual Solvents) GC->MassBalance Data for Calculation MassBalance->PRS Holistic Data Review & Qualification qNMR Quantitative NMR (qNMR) qNMR->PRS Holistic Data Review & Qualification Material Candidate Material (this compound) Material->NMR Structural Elucidation Material->MS Structural Elucidation Material->FTIR Structural Elucidation Material->HPLC Purity Determination Material->KF Purity Determination Material->GC Purity Determination Material->qNMR Direct Quantification Comparison_Logic cluster_identity Identity Verification cluster_purity Purity & Potency Comparison PRS Primary Reference Standard (PRS) (Fully Characterized) NMR_Comp NMR Spectra Comparison PRS->NMR_Comp Benchmark Data MS_Comp HRMS Data Comparison PRS->MS_Comp Benchmark Data FTIR_Comp FTIR Spectra Comparison PRS->FTIR_Comp Benchmark Data HPLC_Comp HPLC Purity & Impurity Profile PRS->HPLC_Comp Benchmark Data KF_Comp Water Content (KF) PRS->KF_Comp Benchmark Data Potency_Comp Assigned Potency PRS->Potency_Comp Benchmark Data AS Alternative Standard (AS) (Candidate Material) AS->NMR_Comp Test Data AS->MS_Comp Test Data AS->FTIR_Comp Test Data AS->HPLC_Comp Test Data AS->KF_Comp Test Data AS->Potency_Comp Test Data Decision Decision: Accept, Reject, or Qualify as Secondary Standard NMR_Comp->Decision Identity Match? MS_Comp->Decision Identity Match? FTIR_Comp->Decision Identity Match? HPLC_Comp->Decision Purity/Potency Acceptable? KF_Comp->Decision Purity/Potency Acceptable? Potency_Comp->Decision Purity/Potency Acceptable?

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-hydroxypyrazine-2-carboxylate
Reactant of Route 2
Sodium 6-hydroxypyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.